Quinoxidine

Catalog No.
S589450
CAS No.
10103-89-6
M.F
C14H14N2O6
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoxidine

CAS Number

10103-89-6

Product Name

Quinoxidine

IUPAC Name

[3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3

InChI Key

UPTLHMUHWUBHKR-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C

Synonyms

2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide, quinoxidine

Canonical SMILES

CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C

The exact mass of the compound Quinoxidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Established Pharmacological Mechanisms of Quinidine

Author: Smolecule Technical Support Team. Date: February 2026

Quinidine is a class Ia antiarrhythmic agent originally derived from the bark of the Cinchona tree [1] [2]. Its primary mechanisms involve the modulation of ion channels in excitable cells, particularly cardiac cells. The table below summarizes its key molecular targets and effects.

Table: Key Molecular Targets and Pharmacological Effects of Quinidine

Molecular Target Physiological Effect Therapeutic Consequence Supporting Evidence
Voltage-gated Sodium Channel (Nav1.5) [3] [4] Blocks fast inward sodium current (INa); slows depolarization (phase 0) and reduces action potential amplitude [3] [2]. Suppresses abnormal cardiac electrical activity; stabilizes heart rhythm. Cryo-EM structure (PDB: 6LQA) confirms pore blockade [4].
Voltage-gated Potassium Channels (e.g., hERG/Kv11.1) [3] [2] Inhibits the rapid delayed rectifier potassium current (IKr); prolongs cardiac repolarization. Prolongs action potential duration and QT interval; linked to proarrhythmic risk (Torsades de Pointes) [3]. Clinical observation of QT prolongation [1] [3].
Muscarinic Receptor-Activated K+ Channel (IK,ACh) [5] Directly inhibits the K+ channel current activated by acetylcholine in atrial cells. Contributes to anticholinergic effects in the heart [5]. Patch-clamp studies in guinea pig atrial cells [5].
Parasite Metabolic Processes [1] [6] Interferes with the malaria parasite's ability to metabolize hemoglobin. Effective treatment for severe Plasmodium falciparum malaria [1]. Clinical use and guidelines [1].

The following diagram illustrates the core signaling pathways and molecular interactions of Quinidine in a cardiac cell, integrating the mechanisms described in the table.

G cluster_cell Cardiac Myocyte Quinidine Quinidine NavChannel Voltage-Gated Sodium Channel (Nav1.5) Quinidine->NavChannel Use-Dependent Blockade KvChannel Potassium Channel (e.g., hERG) Quinidine->KvChannel Inhibition KAChChannel Muscarinic-Activated K+ Channel (IK,ACh) Quinidine->KAChChannel Direct Inhibition ActionPotential Prolonged Action Potential & Slowed Conduction NavChannel->ActionPotential ReducedAutomaticity Reduced Automaticity NavChannel->ReducedAutomaticity QTInterval Prolonged QT Interval (on ECG) KvChannel->QTInterval AnticholinergicEffect Anticholinergic Effect KAChChannel->AnticholinergicEffect AChReceptor Muscarinic Receptor AChReceptor->KAChChannel Activates

Diagram 1. Mechanism of action of Quinidine in cardiac myocytes. Quinidine (yellow) primarily blocks voltage-gated sodium (Nav1.5) and potassium (hERG) channels, leading to its electrophysiological effects. It also directly inhibits acetylcholine-activated potassium channels, contributing to anticholinergic effects. Green outcomes are therapeutic, while red ones are associated with side effects.

Experimental Protocols for Key Studies

To support the findings summarized above, here are methodologies from foundational studies on Quinidine's mechanisms.

Table: Key Experimental Methodologies for Investigating Quinidine's Action

Study Focus Experimental System Core Protocol Summary Key Measurements
Structural Basis of Nav1.5 Blockade [4] Full-length human Nav1.5 protein. Protein purified and incubated with Quinidine. Cryo-EM grids prepared, data collected, and 3D reconstruction performed at 3.3 Å resolution. Quinidine pose within the pore domain; conformational changes in the channel.
Inhibition of IK,ACh [5] Single atrial cells from guinea pigs. Tight-seal whole-cell patch-clamp recording. Pipette solution contained GTP or GTP-γ-S. Acetylcholine (ACh) and Quinidine applied via bath perfusion. ACh-induced K+ current amplitude before and after Quinidine application; concentration-response curves.

Antibacterial Activity Assessment

Based on the search results, there is no evidence to support that Quinidine (or a compound called "Quinoxidine") has significant or clinically relevant antibacterial properties.

  • The World Health Organization's (WHO) 2025 report on antibacterial agents in clinical and preclinical development was reviewed [7]. This comprehensive analysis of the global antibacterial pipeline does not list Quinidine or this compound among the traditional or non-traditional antibacterial candidates under development.
  • The extensive pharmacological reviews of Quinidine describe its antiarrhythmic, antimalarial, and neurological applications (e.g., pseudobulbar affect), but none mention antibacterial uses [1] [3] [8].

Conclusion

References

Comprehensive Technical Guide: Pharmacological Significance of Quinoxaline 1,4-Dioxide Core

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Quinoxaline 1,4-dioxides (QdNOs) represent a promising class of heterocyclic compounds with a benzene ring fused to a pyrazine ring bearing two N-oxide groups, creating a versatile scaffold for pharmaceutical development. This unique chemical structure endows QdNOs with diverse biological properties and has attracted substantial interest from medicinal chemists and pharmacologists over several decades. The distinct electronic configuration created by the N-oxide moieties significantly influences the molecular properties and biological interactions of these compounds, contributing to their multifaceted mechanisms of action against various pathological conditions. Historically, QdNO derivatives have transitioned from agricultural applications to promising candidates for human therapeutics, particularly in areas of unmet medical need such as multidrug-resistant infections and hypoxic tumors [1] [2].

The historical development of QdNOs began with the discovery of their antibacterial properties in the mid-20th century, leading to their initial use as growth promoters in animal husbandry. Since then, extensive structure-activity relationship studies have revealed their potential beyond antimicrobial applications, encompassing antitumor, antiparasitic, and other therapeutic activities. Natural QdNO derivatives such as iodinin (2) from Chromobacterium iodinum demonstrated early promise with notable cytotoxicity and selectivity against acute myeloid leukemia cells, with EC~50~ values for apoptotic cell death 40 times lower than for non-tumor cells [3]. This discovery stimulated further synthetic exploration, leading to clinical candidates like tirapazamine for cancer therapy and various derivatives under investigation for infectious diseases [1] [2].

Comprehensive Biological Activities Profile

Antibacterial Activity and Applications

QdNOs demonstrate potent antibacterial effects against a broad spectrum of pathogens, with particular efficacy against Gram-negative bacteria including Escherichia coli, Proteus, Pasteurella, and dysentery spirochetes [1]. The veterinary-used QdNO derivatives include olaquindox (OLA), carbadox (CBX), mequindox (MEQ), quinocetone (QCT), and cyadox (CYA), each displaying distinct antibacterial profiles. Carbadox exhibits exceptional efficacy against Brachyspira hyodysenteriae, the causative agent of swine dysentery, while also demonstrating potent activity against Salmonella and other Gram-negative bacilli [1]. Similarly, mequindox shows remarkable effectiveness against Gram-negative pathogens, especially Salmonella, leading to its widespread use in China as an animal feed additive and veterinary medication for swine dysentery and piglet white diarrhea [1].

The clinical applications of antibacterial QdNOs have evolved significantly, with some compounds transitioning from growth promotion to therapeutic applications. Quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) have been employed in clinical practice since the 1970s as broad-spectrum antibacterial agents [3]. However, safety concerns have emerged regarding certain QdNO derivatives; the European Union and Canada have prohibited the use of olaquindox in food-producing animals due to genotoxic potential, and carbadox has been restricted due to mutagenic effects, developmental toxicity, and carcinogenicity [1]. Despite these limitations, the unique antibacterial properties of QdNOs continue to drive research into safer analogues with improved therapeutic indices.

Antitumor Activity and Hypoxia Selectivity

QdNOs demonstrate promising antitumor activity, particularly under hypoxic conditions commonly found in solid tumors. The derivative tirapazamine (TPZ, 3-amino-BTO 1,4-dioxide) has advanced to Phase II clinical trials, demonstrating the therapeutic potential of this chemical class in oncology [1]. The hypoxia-selective cytotoxicity of QdNOs represents a key therapeutic advantage, as these compounds are preferentially activated in low-oxygen environments to generate cytotoxic radicals that damage DNA and other cellular components [1] [4]. This selective activation minimizes damage to normoxic healthy tissues, potentially improving the therapeutic index compared to conventional chemotherapeutic agents.

Recent research has explored the multifaceted antitumor mechanisms of QdNO derivatives beyond direct DNA damage. Sulfonamide-derived quinoxaline 1,4-dioxides have been designed as carbonic anhydrase inhibitors, specifically targeting the CA IX isozyme overexpressed in hypoxic tumor cells [4]. Compound 7g in particular demonstrated favorable potency in inhibiting CA IX with a K~i~ value of 42.2 nM compared to the reference acetazolamide (K~i~ = 25.7 nM) [4]. Additionally, certain QdNO derivatives reduce the expression of HIF-1α in solid tumor cells under hypoxic conditions, effectively inhibiting their growth and potentially overcoming mechanisms of chemoresistance associated with tumor hypoxia [4].

Antiparasitic and Other Biological Activities

QdNOs exhibit broad-spectrum antiparasitic activity against various protozoal pathogens, including Trypanosoma cruzi (Chagas disease), Plasmodium species (malaria), Leishmania, amoebae, and trichomonads [1] [2]. This diverse antiparasitic potential positions QdNOs as promising scaffolds for developing novel treatments for neglected tropical diseases that disproportionately affect resource-limited regions. The structural flexibility of the QdNO core allows for chemical modifications that enhance activity against specific parasitic targets while potentially improving safety profiles and pharmacokinetic properties.

Additional biological activities reported for QdNO derivatives include:

  • Antifungal effects against Candida species and other fungal pathogens [1]
  • Antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains [2]
  • Antiviral properties against certain viral pathogens [3]
  • Anti-inflammatory and antioxidant activities that may contribute to overall therapeutic effects [1]

Table 1: Quantitative Antibacterial Activity of Selected QdNO Derivatives

Compound Bacterial Strain MIC (μg/mL) Reference
Olaquindox Escherichia coli 0.5-2.0 [1]
Olaquindox Proteus vulgaris 1.0-4.0 [1]
Carbadox Brachyspira hyodysenteriae 0.06-0.25 [1]
Carbadox Salmonella typhimurium 0.5-2.0 [1]
Mequindox Escherichia coli 1.0-4.0 [1]
Cyadox Staphylococcus hyicus 0.5-2.0 [1]

Table 2: Antitumor Activity of Selected QdNO Derivatives Against Cancer Cell Lines

Compound Cell Line IC~50~ (μM) Reference
TPZ (Tirapazamine) Various (in clinical trials) 1-20 (Hypoxia-dependent) [1]
Derivative 7h MCF-7 (Breast cancer) 1.3-2.1 [4]
Derivative 7h HL60 (Leukemia) 1.5-2.3 [4]
Derivative 7b MCF-7 (Breast cancer) 2.1-3.8 [4]
Derivative 7f Capan-1 (Pancreatic cancer) 1.8-3.2 [4]

Mechanisms of Action

Oxidative Stress and DNA Damage

The primary mechanism underlying QdNO cytotoxicity involves redox cycling and generation of reactive oxygen species (ROS) that induce oxidative stress and cause macromolecular damage [5] [1]. Under hypoxic or anaerobic conditions, QdNOs undergo enzymatic reduction primarily via one-electron reductases such as xanthine oxidoreductase (XOR), aldehyde oxidase (SsAOX1), carbonyl reductase (CBR1), and cytochrome P450 (CYP) enzymes [5]. This reduction generates semiquinone radical intermediates that subsequently transfer electrons to molecular oxygen, producing superoxide anions and other ROS in a cyclic process that depletes cellular antioxidants and causes oxidative stress [5] [1].

The DNA damage response represents a critical consequence of QdNO-induced oxidative stress. Early studies demonstrated that QdNOs completely inhibit DNA synthesis (but not RNA or protein synthesis) in the absence of oxygen and induce degradation of DNA in both proliferating and non-proliferating cells [1]. Electron paramagnetic resonance (EPR) measurements have directly detected free radical generation during QdNO reduction, confirming the proposed redox cycling mechanism [1]. The DNA cleavage activity is hypoxia-selective and yields direct strand breaks with minimal sequence specificity, consistent with involvement of radical species [1]. This DNA damage activates the SOS response in bacteria and various DNA repair pathways in eukaryotic cells, contributing to the ultimate cytotoxic effects.

G cluster_oxidative QdNO-Induced Oxidative Stress Pathway QdNO Quinoxaline 1,4-Dioxide (Prodrug) Reductase One-Electron Reductases (XOR, CBR1, CYP450) QdNO->Reductase Enzymatic Reduction Radical Semiquinone Radical Intermediate Reductase->Radical 1-Electron Transfer ROS Reactive Oxygen Species (Superoxide, H₂O₂, •OH) Radical->ROS Redox Cycling Oxygen Consumption DNA_Damage DNA Strand Breaks and Oxidative Lesions ROS->DNA_Damage Direct DNA Oxidation Oxidative_Stress Cellular Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Stress Macromolecular Damage Cell_Death Apoptosis/Necrosis Cell Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death Hypoxia Hypoxic Environment Hypoxia->Reductase Enhances Activation Antioxidants Antioxidant Systems (GSH, SOD, Catalase) Antioxidants->ROS Depletion

Figure 1: QdNO-induced oxidative stress pathway involves enzymatic reduction, reactive oxygen species generation, and macromolecular damage culminating in cell death

Enzymatic Interactions and Carbonic Anhydrase Inhibition

Recent research has revealed that specific QdNO derivatives interact with zinc-containing enzymes, particularly carbonic anhydrases (CA), expanding their mechanisms beyond redox cycling [4]. Sulfonamide-functionalized QdNOs have been designed as CA IX inhibitors, leveraging the overexpression of this isozyme in hypoxic tumor environments. Molecular docking studies demonstrate that these derivatives form coordination complexes with the Zn^2+^ ion in the CA active site and establish hydrogen bonds with Thr199 and Thr200 residues [4]. The binding affinity varies with structural features, with 7-substituted sulfonamide QdNOs generally exhibiting better binding energy (ΔG~bind~ = -8.2 kcal/mol) compared to 6-substituted analogues (ΔG~bind~ = -5.9 kcal/mol) [4].

The hypoxia-selective cytotoxicity of QdNOs involves multiple complementary mechanisms. In addition to redox activation and CA inhibition, certain derivatives reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcriptional regulator of cellular adaptation to low oxygen conditions [4]. This multifaceted activity under hypoxic conditions positions QdNOs as promising candidates for targeting the challenging tumor microenvironment. The structural modularity of the QdNO scaffold allows for rational design of derivatives with optimized potency against specific molecular targets while maintaining the inherent hypoxia-selective activation.

Structure-Activity Relationships

Key Substituent Effects on Biological Activity

The biological activities of QdNO derivatives are highly dependent on the nature and position of substituents on the quinoxaline core. Extensive structure-activity relationship (SAR) studies have identified critical positions that significantly influence potency, selectivity, and toxicity profiles. The C2 and C3 positions on the quinoxaline ring are particularly amenable to modification and dramatically affect biological activity. Bulky hydrophobic substituents at these positions generally enhance antitumor activity, while specific electron-withdrawing groups can improve antibacterial potency [3] [2]. For instance, 2-cyano-substituted QdNOs demonstrate enhanced hypoxic cytotoxicity, and 2-carboxy derivatives show improved antibacterial effects [4] [2].

The C6 and C7 positions on the benzo-fused ring also significantly influence biological properties. Electron-donating groups at these positions generally increase antibacterial activity, while specific substituents such as halogen atoms or sulfonamide groups enhance antitumor potency [4] [2]. Recent studies of sulfonamide-derived QdNOs revealed that the position of the sulfonamide group markedly affects carbonic anhydrase inhibitory activity, with 7-sulfonamide derivatives exhibiting superior binding affinity compared to 6-substituted analogues [4]. Additionally, the presence of specific functional groups such as the carbonitrile fragment at position 2 of the heterocycle positively influences antitumor properties against most cancer cell lines [4].

Structural Optimization Strategies

Metabolic considerations play a crucial role in QdNO design, as the N-oxide groups undergo reductive metabolism that can either activate or detoxify the compounds depending on the biological context. The major metabolic pathways of QdNOs involve N→O group reduction and hydroxylation, with specific metabolic rates correlating with observed toxicities [5]. Strategic introduction of substituents that moderate the reduction potential of the N-oxide groups can optimize the balance between efficacy and safety [5] [1]. For instance, cyadox exhibits improved safety profiles compared to earlier generation QdNOs like carbadox and olaquindox, likely due to modulated metabolic processing [1].

Molecular hybridization approaches have successfully enhanced the therapeutic potential of QdNO derivatives. Incorporating pharmacophores from other bioactive compounds has generated dual-mechanism hybrids with improved efficacy. Recent examples include:

  • Sulfonamide-QdNO hybrids that inhibit carbonic anhydrase while maintaining redox cycling activity [4]
  • Metal complex conjugates that enhance DNA binding and cellular uptake [2]
  • Polycyclic analogues like phenazine 5,10-dioxides that expand intercalation potential [3]

These strategic structural modifications demonstrate how the QdNO scaffold can be optimized for specific therapeutic applications while minimizing undesirable properties such as genotoxicity and photosensitivity associated with earlier derivatives [3] [1].

Experimental Protocols and Methodologies

Synthesis and Chemical Characterization

The synthetic access to QdNO derivatives primarily relies on the Beirut reaction, which involves cyclocondensation of benzofuroxans with enolizable compounds [3]. This method, developed by Haddadin and Issidorides in 1965, represents the most efficient preparative approach for constructing the quinoxaline 1,4-dioxide core [3]. The reaction mechanism begins with nucleophilic attack on the benzofuroxan by the carbon nucleophile, followed by ring opening and subsequent recyclization to form the quinoxaline dioxide structure. Alternative synthetic routes include direct oxidation of quinoxalines using specialized oxidizing agents like hypofluorous acid-acetonitrile complex, though this method typically provides lower yields [3].

Analytical characterization of QdNO derivatives employs comprehensive spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Both ^1^H and ^13^C NMR provide structural confirmation, with calculated chemical shifts showing strong correlation with experimental data [6]
  • Mass Spectrometry: High-resolution MS confirms molecular formula and fragmentation patterns
  • X-ray Crystallography: Determines precise molecular geometry and solid-state packing arrangements
  • Computational Analysis: DFT calculations at B3LYP/6-311++G(d,p) level optimize molecular structures and predict electronic properties [6]

Quality control protocols for pharmaceutical development include HPLC purity assessment (>95% for biological testing), elemental analysis, and thermal characterization using differential scanning calorimetry to determine melting points and crystallinity.

Biological Evaluation Methods

Antibacterial assessment follows standardized microbiological methods with specific modifications for QdNOs:

  • Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution method according to CLSI guidelines under both aerobic and anaerobic conditions to evaluate oxygen dependence [1]
  • Time-Kill Kinetics Studies: Evaluation of bactericidal vs. bacteriostatic activity over time at multiples of MIC
  • Resistance Development Studies: Serial passage experiments to assess potential for resistance emergence
  • Mechanistic Studies: SOS response reporter assays, ROS detection using fluorescent probes (DCFH-DA), and DNA damage evaluation via comet assay [1]

Anticancer activity screening employs specialized methodologies:

  • Clonogenic Survival Assays: Evaluation of reproductive cell death after QdNO treatment under both normoxic and hypoxic conditions (≤0.1% O~2~) [4]
  • MTT/XTT Cytotoxicity Assays: Measurement of metabolic activity in 2D and 3D cell culture models
  • Carbonic Anhydrase Inhibition Assays: Stopped-flow CO~2~ hydration method to determine K~i~ values against various CA isozymes [4]
  • HIF-1α Expression Analysis: Western blotting and reporter gene assays under hypoxic conditions

G cluster_synthesis Compound Preparation cluster_screening Primary Biological Screening cluster_mechanism Mechanistic Studies cluster_advanced Advanced Evaluation Start Start Biological Evaluation Synth Chemical Synthesis (Beirut Reaction) Start->Synth Charact Structural Characterization (NMR, MS, HPLC) Synth->Charact Purify Purification (Chromatography, Recrystallization) Charact->Purify Antibact Antibacterial Activity (MIC Determination) Purify->Antibact Anticancer Cytotoxicity Screening (Normoxia vs Hypoxia) Purify->Anticancer Enzyme Enzyme Inhibition (Carbonic Anhydrase Assay) Purify->Enzyme ROS ROS Detection (Flow Cytometry) Antibact->ROS DNA DNA Damage Analysis (Comet Assay, γH2AX) Anticancer->DNA Reductase Reductase Activity (Enzyme Inhibition) Enzyme->Reductase SAR SAR Analysis (Computational Modeling) ROS->SAR DNA->SAR Gene Gene Expression (Microarray, RT-PCR) Reductase->SAR Gene->SAR InVivo In Vivo Efficacy (Animal Models) Decision Lead Compound Identification SAR->Decision Tox Toxicology Assessment (Genotoxicity, Organ Toxicity) InVivo->Tox ADME ADME Studies (PK/PD Modeling) Tox->ADME End Candidate Selection for Development ADME->End Decision->InVivo Promising Compound Decision->End Insufficient Activity

Figure 2: Comprehensive experimental workflow for evaluating QdNO derivatives from synthesis to candidate selection

Computational and Analytical Methods

Quantum chemical calculations provide valuable insights into QdNO properties and activities:

  • Molecular Geometry Optimization: HF and DFT methods at B3LYP/6-311++G(d,p) level determine lowest energy conformations [6]
  • Frontier Molecular Orbital Analysis: HOMO-LUMO energy gaps predict reactivity and charge transfer properties [6]
  • Molecular Docking Studies: Binding mode prediction with target proteins like carbonic anhydrase using MOE or AutoDock [4]
  • Molecular Dynamics Simulations: Assessment of ligand-protein complex stability in physiological conditions

Physicochemical property assessment includes:

  • Lipophilicity Determination: Reversed-phase HPLC to measure logP values
  • Solubility Profiling: Kinetic and thermodynamic solubility in biologically relevant media
  • Stability Studies: pH-dependent degradation kinetics and metabolic stability in liver microsomes
  • Redox Potential Measurements: Cyclic voltammetry to characterize reduction potentials

Recent Advances and Future Perspectives

Novel Derivatives and Therapeutic Applications

Recent medicinal chemistry efforts have produced innovative QdNO derivatives with improved therapeutic profiles. Sulfonamide-functionalized QdNOs represent a particularly promising class, combining the hypoxia-selective cytotoxicity of traditional QdNOs with carbonic anhydrase inhibitory activity [4]. The most potent derivative reported, 3-trifluoromethylquinoxaline 1,4-dioxide 7h, demonstrates superior antiproliferative activity compared to reference agents like doxorubicin and etoposide, with IC~50~ values of 1.3-2.1 μM across various cancer cell lines [4]. The strategic incorporation of sulfonamide groups enables dual targeting of hypoxic tumor cells through both redox cycling and CA inhibition, potentially overcoming limitations of single-mechanism agents.

Emerging research explores QdNO derivatives for non-oncological applications, including:

  • Antitubercular Agents: Derivatives with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains [2]
  • Antiparasitic Therapeutics: Compounds effective against Trypanosoma cruzi, Plasmodium falciparum, and Leishmania species [1] [2]
  • Antifungal Applications: Derivatives with selective activity against Candida species and other fungal pathogens [1]
  • Antiviral Candidates: Preliminary reports of activity against specific viral pathogens [3]

These expanding applications demonstrate the versatility of the QdNO scaffold and its potential to address multiple therapeutic challenges.

Addressing Toxicity Challenges and Future Directions

Despite their promising pharmacological activities, QdNO derivatives face significant challenges related to toxicity, particularly genotoxicity and photosensitivity [5] [1]. Current research focuses on understanding the molecular basis of these adverse effects to enable rational design of safer analogues. Evidence suggests that oxidative stress plays a critical role in QdNO-induced toxicity, highlighting the potential of antioxidants and ROS scavengers as protective adjuvants [5]. Additionally, metabolic studies indicate that specific reductive pathways activate QdNOs to genotoxic intermediates, suggesting that inhibitors of these enzymes might mitigate toxicity while maintaining efficacy [5].

Future development directions for QdNO-based therapeutics include:

  • Targeted Delivery Systems: Nanoparticle formulations and antibody-drug conjugates to improve tumor specificity
  • Combination Therapies: Rational pairing with antioxidants to reduce off-target toxicity or with other anticancer agents for synergistic effects
  • Personalized Medicine Approaches: Biomarker-guided patient selection based on tumor hypoxia status or reductase expression profiles
  • Hybrid Molecules: Dual-mechanism agents that combine QdNO redox chemistry with targeted kinase inhibition or epigenetic modulation

The ongoing clinical evaluation of QdNO-derived compounds and the continuous development of novel analogues with optimized properties underscore the enduring potential of this chemical class for addressing challenging therapeutic targets, particularly in oncology and infectious diseases [1] [4] [2].

Conclusion

References

Quinoxidine DNA synthesis inhibition anaerobic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Quinoxaline 1,4-dioxides (QdNOs) exhibit a wide spectrum of biological activities, including antibacterial and potential antitumor effects [1]. Their biological activity is primarily due to the presence of two N-oxide fragments in their structure [2].

The widely accepted mechanism for DNA synthesis inhibition is bioreductive activation leading to DNA damage [2]. Under hypoxic (low-oxygen) conditions, which are common in bacterial granulomas and solid tumors, these compounds are reduced and become active [1] [2]. This activation generates reactive free radicals that cause single- and double-stranded DNA breaks [2]. The bacterial cell recognizes this severe damage, which in turn inhibits DNA replication and induces a widespread DNA damage response [2].

The following diagram illustrates this bioreductive activation pathway and its cellular consequences:

G HypoxicConditions Hypoxic (Low-Oxygen) Conditions Bioreduction Bioreductive Activation HypoxicConditions->Bioreduction QdNO Quinoxaline 1,4-Dioxide (Inactive Prodrug) QdNO->Bioreduction ActivatedQdNO Activated Metabolite Bioreduction->ActivatedQdNO DNADamage DNA Strand Breaks ActivatedQdNO->DNADamage DNARepair DNA Repair Systems Activated DNADamage->DNARepair ReplicationBlock Inhibition of DNA Synthesis DNADamage->ReplicationBlock DNARepair->ReplicationBlock Cellular Resource Drain CellDeath Cell Death ReplicationBlock->CellDeath

Evidence from Transcriptomic Profiling

Recent research on a potent QdNO derivative (LCTA-3368) in Mycobacterium smegmatis provides direct evidence for this mechanism by analyzing changes in gene expression after drug exposure [2].

The table below summarizes the key findings from this transcriptomic study:

Experimental Factor Observation Biological Implication
Drug Exposure Significant upregulation of genes involved in DNA repair and replication processes [2]. Confirms that the primary cellular injury is to DNA.
Dose & Time Response Effects were observed in a dose-dependent (1/4× to 1× MIC) and time-dependent (30 & 90 min) manner [2]. Indicates a direct and specific response to the drug's action.
Oxidoreductase Activity Changes in expression of 95 genes encoding proteins with oxidoreductase activity [2]. Supports the mechanism of bioreductive activation and free radical formation.

Research and Experimental Approaches

For researchers aiming to study this mechanism, the following approaches, inferred from the literature, are relevant:

  • Transcriptomic Analysis (RNA-seq): This is a powerful method for elucidating a drug's mechanism of action. The protocol involves:

    • Culture Treatment: Expose the bacterial culture (e.g., M. smegmatis) to sub-inhibitory (e.g., 1/4× MIC) and inhibitory (1× MIC) concentrations of the QdNO for short durations (e.g., 30 and 90 minutes) [2].
    • RNA Extraction & Sequencing: Extract total RNA, remove ribosomal RNA, and prepare libraries for sequencing [2].
    • Bioinformatic Analysis: Map sequences to a reference genome and perform differential gene expression analysis to identify significantly upregulated pathways, particularly those for DNA repair and oxidoreductase activity [2].
  • Assessment of Mutagenicity: The induction of numerous non-synonymous mutations in drug-resistant mutants suggests that QdNOs are strongly mutagenic, consistent with an agent that causes DNA damage [2]. Analyzing mutation spectra in surviving populations can provide indirect evidence of DNA targeting.

Therapeutic Implications and Considerations

The unique mechanism of QdNOs offers specific therapeutic advantages and challenges:

  • Targeting Hypoxic Niches: Their bioreductive activation under hypoxia makes them particularly promising for targeting non-replicating, persistent forms of *M. tuberculosis* within granulomas, which are often hard to treat with conventional antibiotics [2].
  • Overcoming Resistance: Causing direct DNA damage represents a valuable mechanism for developing new anti-tuberculosis agents to combat multidrug-resistant TB (MDR-TB), as it is less likely to have pre-existing cross-resistance [2].
  • Toxicity Concerns: A significant challenge in developing this class is their potential mutagenicity, which is an inherent risk of DNA-damaging agents and requires careful evaluation during drug development [1].

References

Quinoxidine reactive oxygen species generation

Author: Smolecule Technical Support Team. Date: February 2026

ROS Generation: Key Pathways and Sources

Reactive Oxygen Species (ROS) are chemically reactive molecules derived from oxygen, playing a dual role as both harmful agents and crucial signaling molecules in biological systems [1]. The table below summarizes the major sources and pathways for ROS generation.

Source/Pathway Description Key ROS Produced
Mitochondrial ETC [1] [2] Primary source; electron leakage during oxidative phosphorylation, mainly from Complex I and III [3]. Superoxide (O₂•⁻)
NADPH Oxidases (NOX) [1] Enzyme family dedicated to ROS production; activated by growth factors, cytokines, and hormones [1] [4]. Superoxide (O₂•⁻)
Other Enzymatic Sources [1] Includes xanthine oxidase, cyclooxygenases, and cytochrome P450 enzymes [2]. Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂)
Key Signaling Pathways [1] ROS modulate critical pathways by oxidizing signaling proteins. -
NF-κB Pathway [1] Regulates inflammation, cell survival, proliferation; activated by ROS via IKK and IκBα degradation. -
MAPK Pathway [1] Involved in cell proliferation, differentiation, stress response; JNK and p38 are ROS-sensitive. -
PI3K-Akt Pathway [1] Promotes cell growth and survival; can be regulated by ROS. -

The following diagram illustrates the core signaling pathways that are modulated by ROS, based on the pathways described in your search results.

ros_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway ROS ROS IKK IKK Complex ROS->IKK ASK1 ASK1 ROS->ASK1 PI3K PI3K ROS->PI3K IkB IκB (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases Gene Transcription\n(Inflammation, Proliferation) Gene Transcription (Inflammation, Proliferation) NFkB->Gene Transcription\n(Inflammation, Proliferation) MAPKKs MAPKKs ASK1->MAPKKs JNK / p38 JNK / p38 MAPKKs->JNK / p38 Gene Transcription\n(Apoptosis, Stress Response) Gene Transcription (Apoptosis, Stress Response) JNK / p38->Gene Transcription\n(Apoptosis, Stress Response) Akt Akt PI3K->Akt Cell Growth & Survival Cell Growth & Survival Akt->Cell Growth & Survival

Key intracellular signaling pathways modulated by Reactive Oxygen Species (ROS).

Advanced Methods for ROS Detection

Accurately measuring ROS is challenging due to their high reactivity and short lifespans [5]. The field has moved beyond basic assays to more specific and sophisticated technologies.

Method Principle Key Applications & Notes
Fluorescence Probes
Dihydroethidium (DHE) [6] Preferentially reacts with superoxide; fluorescence indicates total ROS/superoxide. High-throughput screening; more specific for O₂•⁻ than DCFH-DA.
Genetically Encoded Sensors (e.g., HyPer, RoGFP) [3] Fluorescent proteins that change intensity upon oxidation. Live-cell imaging; subcellular localization of H₂O₂.
Electron Paramagnetic Resonance (EPR/ESR) [5] [4] Directly detects and quantifies molecules with unpaired electrons (free radicals). "Gold standard" for direct ROS detection; used with spin traps to stabilize radicals.
Chromatography & Mass Spectrometry [7] [4] Measures stable, oxidized byproducts of biomolecules as indirect ROS biomarkers. High sensitivity/specificity; e.g., 8-OHdG for DNA damage, F2-isoprostanes for lipid peroxidation.
Nanozymes [5] Functional nanomaterials mimicking enzyme activity (e.g., SOD, catalase). Biosensing, therapeutics; modulate ROS levels or used in detection platforms (e.g., oxidation of TMB substrate).

How to Investigate Quinoxaline-Specific ROS Generation

To build upon this foundational knowledge for your research on quinoxaline, I suggest the following practical steps:

  • Refine Your Literature Search: Use specialized academic databases like SciFinder, PubMed, and Science Direct. Search for specific quinoxaline derivatives (e.g., "quinoxaline-2,3-dione," "quinoxaline-based chemotherapeutics") alongside terms like "ROS," "oxidative stress," "mechanism of action," and "Nrf2."
  • Establish an Experimental Workflow: The detection methods above can be integrated into a robust protocol. You could start with a high-throughput screen using DHE in relevant cell lines [6] to identify hits, then confirm and quantify specific ROS using EPR or by measuring biomarkers like 8-OHdG via HPLC-MS/MS [7] [4].
  • Explore the Mechanism: If you find that a quinoxaline compound generates ROS, you can then use inhibitors and the pathway knowledge above to investigate the source (e.g., using mitochondrial ETC inhibitors, NOX inhibitors) and the downstream consequences (e.g., examining activation of NF-κB or MAPK pathways).

References

The Problem of Tumor Hypoxia and the Bioreductive Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Solid tumors often contain hypoxic regions (oxygen levels <5–10 mmHg) due to disorganized and inefficient vascular networks [1]. Cells in these regions are not only more aggressive and metastatic but also highly resistant to conventional radiotherapy and chemotherapy [1]. The hypoxia-inducible factor 1 (HIF-1) pathway is a key regulator of cellular adaptation to low oxygen, promoting angiogenesis, metabolic reprogramming, and metastasis [2] [1].

Hypoxia-activated prodrugs (HAPs) are inert compounds designed to be selectively reduced by specific oxidoreductases in hypoxic environments, releasing cytotoxic agents directly within the tumor [1] [3]. This bioreductive activation targets the tumor's vulnerable hypoxic cells while ideally sparing normoxic, healthy tissues.

Core Mechanism of Bioreductive Activation

The activation of HAPs is a reduction-driven process. Under hypoxic conditions, certain oxidoreductases catalyze the chemical reduction of the prodrug trigger.

G A Hypoxic Cell B Oxidoreductases (e.g., CYP450R, NQO1) A->B C Inert Prodrug (Quinoxaline 1,4-di-N-oxide) A->C D Reduction (1-2 e⁻) B->D C->D E Radical Anion Intermediate D->E F Cytotoxic Agent (DNA cleavage, etc.) E->F In Hypoxia O2 Molecular Oxygen (O₂) E->O2 In Normoxia G Hypoxic Cell Death F->G O2->C Futile Cycle (Prodrug remains inert)

Bioreductive activation pathway of quinoxaline di-N-oxides under hypoxic conditions.

The radical anion intermediate is critical. In normoxic conditions, it is rapidly re-oxidized by molecular oxygen in a "futile cycle," regenerating the inert prodrug. In hypoxia, the lack of oxygen allows the radical anion to undergo further reactions, leading to the formation of cytotoxic species [1] [4]. These cytotoxic products can cause DNA strand breaks and generate reactive oxygen species (ROS), leading to cell death [4].

Quinoxaline 1,4-di-N-Oxides as HAPs

Quinoxaline 1,4-di-N-oxides (QdNOs) are a prominent class of HAPs. The 1,4-di-N-oxide moiety is essential for their hypoxia-selective toxicity [5] [4]. Key structural derivatives and their anti-tumor activities are summarized below.

Table: Representative Quinoxaline 1,4-di-N-Oxide Derivatives and Their Anti-Tumor Properties

Compound Name / Derivative Key Structural Features Observed Hypoxia-Selective Cytotoxicity & Notes
Tirapazamine (TPZ) 3-Amino-1,2,4-benzotriazine 1,4-dioxide Underwent Phase II/III clinical trials; efficient and selective hypoxic cell cytotoxin [5] [4].

| 6,7-Dihalogenated QdNOs (e.g., 6,7-dichloro, 6,7-difluoro) | Strong electron-withdrawing groups at positions 6 and/or 7 | ~30-fold more potent than Tirapazamine in killing hypoxic cells in vitro [5]. | | DCBPQ (2-benzoyl-3-phenyl-6,7-dichloro-QdNO) | Dichloro substitution with benzoyl and phenyl groups | Most potent cytotoxin and hypoxia-selective drug in epithelial cell line studies [6]. | | 2-Benzoyl-3-phenyl QdNO (BPQ) | Benzoyl and phenyl substituents | Less cytotoxic than DCBPQ; arrested ~50% of cells in G2/M phase at 30 μM [6]. | | 6(7)-Mono-halogenated QdNOs (e.g., 6(7)-fluoro, 6(7)-chloro) | Single electron-withdrawing substituent | Showed the greatest hypoxia selectivity (differential toxicity between hypoxic and oxic cells) [5]. |

The electron-withdrawing nature of substituents significantly influences activity. Stronger electron-withdrawing groups make the compound more easily reduced (more positive reduction potential), which generally correlates with increased hypoxic cytotoxicity [5].

Experimental Protocols for Evaluating Hypoxia-Selective Cytotoxicity

A standard in vitro protocol for assessing the hypoxia-selective cytotoxicity of QdNOs involves the following key steps [6]:

1. Cell Culture and Treatment

  • Use relevant human cancer cell lines (e.g., A549 lung carcinoma, T-84 colon carcinoma, SP-1 keratinocyte).
  • Culture cells under two conditions:
    • Normoxia (Oxic): Standard incubator (~20% O₂).
    • Hypoxia/Anoxia: Specialized chamber or workstation (<1% O₂). For true "anoxic" conditions, use a sealed chamber with an anaerobic gas mixture (e.g., 95% N₂, 5% H₂).
  • Treat cells with a range of drug concentrations for a specified duration (e.g., 24-72 hours).

2. Cytotoxicity and Cell Cycle Analysis

  • Proliferation Assays: Use assays like MTT or clonogenic survival to measure cell viability after drug exposure.
  • Calculate Hypoxia Cytotoxicity Ratio (HCR): HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher HCR indicates greater selective toxicity for hypoxic cells.
  • Cell Cycle Analysis: Use flow cytometry (e.g., propidium iodide staining) to detect drug-induced cell cycle arrests, such as G2/M phase arrest [6].

3. Mechanistic Studies

  • DNA Damage Assessment: Employ techniques like the comet assay to visualize and quantify DNA strand breaks induced by the reduced drug [4].
  • Reactive Oxygen Species (ROS) Detection: Use fluorescent probes (e.g., DCFH-DA) and measure fluorescence to detect increased ROS in treated cells. The use of free radical scavengers can help confirm the role of radicals [4].
  • Oxidoreductase Involvement: Utilize specific enzyme inhibitors (e.g., for xanthine oxidase) to identify which oxidoreductases are involved in the prodrug's activation [4].

Current Challenges and Future Directions

Despite the promising preclinical data, several challenges have hindered the clinical success of HAPs [1] [3]:

  • Patient Selection: A major hurdle is the lack of reliable biomarkers to identify patients with sufficiently hypoxic tumors who are most likely to respond to HAP therapy.
  • Tumor Heterogeneity: The spatial and temporal heterogeneity of hypoxia within tumors makes consistent drug activation difficult.
  • Enzyme Expression: The expression and activity of the requisite oxidoreductases can vary significantly between and within tumor types, leading to inconsistent prodrug activation.

Future efforts are focused on developing better biomarkers for tumor hypoxia and oxidoreductase activity, designing more efficient bioreductive triggers and prodrug conjugates, and exploring rational combinations with other therapeutic modalities like Vascular Disrupting Agents (VDAs), which can exacerbate tumor hypoxia and thereby enhance the efficacy of HAPs [3].

References

Chemical Profile and Pharmacological Basis

Author: Smolecule Technical Support Team. Date: February 2026

Quinoxidine is a chemical compound belonging to the class of quinoxaline 1,4-dioxides [1]. Its core structure consists of a quinoxaline ring system with two N-oxide groups and acetoxymethyl substituents.

The table below summarizes its basic chemical and pharmacological characteristics:

Property Description
Systematic Name 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide [1]
Chemical Formula C14H14N2O6 [2]
Drug Class Heterocyclic N-oxide; antibacterial agent [1]
Primary Mechanism Serves as a prodrug; metabolized in the body to its active form, Dioxidine [3]
Key Biological Activity Broad-spectrum antibacterial activity [1]

Key Experimental Data and Findings

The following table consolidates quantitative and experimental data available from research studies.

Aspect Experimental Findings Methodology / Context
In Vivo Metabolism (Mice) This compound itself not found in urine; Dioxidine is detected instead. Dynamics of Dioxidine excretion consistent with direct Dioxidine administration [3]. Method: Spectrochromatography. Dosing: Enteral or subcutaneous. Measurement: Urinary excretion over 7-24 hours post-administration [3].
Quantitative Analysis A method for quantitative determination of this compound was established via non-aqueous medium titration [4]. Method: Titration in non-aqueous medium. Details are behind a paywall [4].
Genetic Safety The compound's genetic activity was evaluated by studying its potential to induce chromosome aberrations [5]. Method: Analysis of chromosome aberrations in a cell culture system. Specific results are behind a paywall [5].

Research Context and Modern Relevance

Quinoxaline 1,4-dioxides, the chemical family including this compound, remain a significant focus of research due to their diverse biological properties [1].

  • Historical and Clinical Use: this compound and its active metabolite, Dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide), have been used in clinical practice since the 1970s as broad-spectrum antibacterial agents [1].
  • Contemporary Research Directions: Current scientific interest extends beyond their traditional antibacterial use. Researchers are now exploring quinoxaline 1,4-dioxides for development of new drugs targeting tuberculosis, parasitic infections (like malaria and trypanosomiasis), and cancer, particularly for targeting hypoxic tumor cells [1].
  • Research Challenges: Despite their promising activity, this class of compounds faces challenges including potential mutagenicity, photoallergic reactions, and development of bacterial resistance [1].

Suggested Research Workflow

For a modern research program on this compound, the following workflow outlines key investigative areas based on available data.

Start Start: this compound Research Program Metab In Vivo Metabolism and PK/PD Studies Start->Metab MoA Mechanism of Action Studies Start->MoA Safety Genetic and General Toxicology Profile Start->Safety Modern Novel Indications and Analogue Design Metab->Modern Informs MoA->Modern Informs Safety->Modern Informs

Limitations and Research Gaps

A truly comprehensive and current technical guide on this compound is difficult to assemble because the most relevant pre-clinical and clinical research identified in the search results is primarily from the 1970s and 1980s [3] [6] [4]. Full details of many experimental protocols and results are locked behind paywalls in older journal articles [4] [5]. Furthermore, much of the available foundational literature is in Russian [3], which may present an access barrier.

References

Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Quinoxaline 1,4-dioxides, including Quinoxidine, exhibit a wide spectrum of biological properties due to the presence of two N-oxide groups [1]. A key characteristic of these N-oxide compounds is their activity as prodrugs [1].

  • Prodrug Activation: They can be reduced by oxidoreductases expressed specifically in bacterial and tumor cells, leading to the formation of reactive species that cause cellular damage [1].
  • Broad-Spectrum Activity: This unique mechanism underpins their diverse pharmaceutical potential.

The following diagram illustrates the core therapeutic mechanism and spectrum of activity for Quinoxaline 1,4-dioxides like this compound:

This compound This compound Reduction Reduction This compound->Reduction Enzymatic Activation ReactiveSpecies ReactiveSpecies Reduction->ReactiveSpecies BacterialCells BacterialCells BacterialCells->Reduction Express Oxidoreductases TumorCells TumorCells TumorCells->Reduction Express Oxidoreductases CellularDamage CellularDamage ReactiveSpecies->CellularDamage

Research and Therapeutic Applications

This compound and its analogs are a promising scaffold for developing new treatments for various diseases, particularly those requiring drugs that are active under hypoxic conditions or against resistant strains [1].

The table below details the key research areas and representative compounds:

Therapeutic Area Activity/Application Representative Compound (Example) Key Findings/Context
Anti-Bacterial [1] Broad-spectrum antibacterial; Weight gain promoter in animals [1] This compound (3) & Dioxidine (4) [1] Used in clinical practice since the 1970s [1]
Anti-Tuberculosis [1] Activity against Mycobacterium tuberculosis [1] Compound 5 [1] Cited as having promising antituberculosis activity [1]
Anti-Parasitic [1] Treatment of malaria, trypanosomiasis, leishmaniasis, amoebiasis [1] Various Quinoxaline 1,4-dioxides [1] A promising scaffold for novel anti-parasitic drugs [1]
Anti-Fungal [1] High fungicidal effects [1] Compound 6 [1] --
Anti-Viral [1] Antiviral effects [1] Compound 7 [1] --
Anti-Cancer [1] Cytotoxic activity against tumor cells, especially under hypoxic conditions [1] Compound 8 (Quinoxaline-2-carbonitrile 1,4-dioxide) [1] Exhibits selective cytotoxicity against solid tumor cells in hypoxia [1]

Experimental Protocols for Key Activities

For researchers evaluating new quinoxaline 1,4-dioxide derivatives, here are standard methodologies for assessing antibacterial and cytotoxic activity, based on common practices in the field.

Protocol 1: In Vitro Antibacterial Activity Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) against bacterial pathogens.

  • 1. Compound Preparation: Dissolve the quinoxaline 1,4-dioxide derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in a sterile broth medium, such as Mueller-Hinton Broth, to achieve a range of concentrations, typically from 0.5 to 256 µg/mL [1].
  • 2. Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard, which equals approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension in broth to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test well [1].
  • 3. Incubation and MIC Reading: Inoculate the diluted compound solutions with the prepared bacterial inoculum. Incubate the plates at 35±2°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth of the organism [1].
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation, often used to screen for anti-cancer activity.

  • 1. Cell Seeding and Incubation: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a standard CO₂ incubator at 37°C. For studies on hypoxia, place experimental groups in a specialized hypoxic chamber (e.g., 1% O₂) [1].
  • 2. Compound Treatment and Exposure: Add the test compound to the wells across a range of concentrations. Incubate the plates for a predetermined period, typically 48-72 hours, under both normoxic and hypoxic conditions [1].
  • 3. MTT Addition and Formazan Quantification: After treatment, add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells convert MTT to purple formazan crystals. Solubilize the crystals with DMSO or a similar solvent. Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group [1].

Research Challenges and Limitations

Despite their promising broad-spectrum activity, quinoxaline 1,4-dioxide derivatives face several challenges that are a primary focus of current research [1].

  • Mutagenicity: Some derivatives have shown potential for mutagenic effects, requiring careful assessment during development [1].
  • Solubility and Formulation: Low solubility in aqueous solutions can limit their bioavailability and pharmaceutical application [1].
  • Photoallergic Reactions: Certain compounds in this class can cause photosensitivity and photoallergic reactions [1].
  • Drug Resistance: As with other antimicrobials, the development of bacterial resistance is a concern [1].

References

Quinoxidine molecular properties and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Properties of Quinoxidine

The following table consolidates the fundamental quantitative data for this compound (CAS No. 10103-89-6) [1].

Property Value / Description
CAS Registry Number 10103-89-6 [1]
IUPAC Name 2,3-Bis(acetoxymethyl)quinoxaline 1,4-dioxide [1]
Synonyms Chinoxidin; 2,3-Di(acetoxymethyl)quinoxaline di-N-oxide [1]
Molecular Formula C₁₄H₁₄N₂O₆ [1]
Molecular Weight 306.275 g/mol [1]
Melting Point 175-176 °C [1]
Density Information not available in search results
Boiling Point Information not available in search results
Flash Point Information not available in search results
PSA 103.520 Ų [1]
LogP 1.823 [1]
Hazard/Safety Moderately toxic by ingestion. Mutation data reported. When heated to decomposition, it emits toxic vapors of NO~x~ [1].

Characterization & Analytical Methods

While detailed modern protocols like HPLC-MS are not fully elaborated in the search results, several analytical techniques are referenced.

  • Quantitative Determination by Titration: A established method for the quantitative determination of this compound and its relative, Dioxidine, involves titration in a non-aqueous medium [2]. This method falls under the broader category of "Methods of Analysis and Production Control" [2].
  • Supporting Literature: The development and application of such analytical methods are supported by foundational studies, including early pharmacological and toxicological research [2] and specialized texts on titration in non-aqueous media [2].

Synthesis and Chemical Background

This compound belongs to the quinoxaline 1,4-dioxides class, an important group of heterocyclic N-oxides known for a wide spectrum of biological activities, including antibacterial, antitumor, and antiparasitic effects [3].

  • Key Synthetic Route: The most significant preparative method for synthesizing quinoxaline 1,4-dioxides like this compound is the Beirut reaction. This reaction involves the cyclization of benzofuroxans with enols or enamines [3].
  • Historical Context: this compound, along with Dioxidine, has been used in clinical practice since the 1970s as a broad-spectrum antibacterial agent [3].

The diagram below outlines the core synthetic relationship and progression from a basic quinoxaline structure to the final this compound drug compound.

G Quinoxaline Quinoxaline Oxidation Oxidation with Peroxy Acids Quinoxaline->Oxidation Quinoxaline_N_O Quinoxaline N-Oxide Fragment Oxidation->Quinoxaline_N_O Beirut Beirut Reaction (Cyclization) Quinoxaline_N_O->Beirut Qdiox_Scaffold Quinoxaline 1,4-Dioxide Scaffold Beirut->Qdiox_Scaffold Modification Chemical Modification (e.g., with acetoxymethyl groups) Qdiox_Scaffold->Modification This compound This compound Modification->this compound

Biological Activity and Research Significance

This compound is a notable example of a quinoxaline 1,4-dioxide derivative that has been successfully applied in medicine [3]. Its biological activity is primarily attributed to the presence of the two N-oxide groups, which can act as prodrugs, being selectively reduced in target bacterial or tumor cells [3]. This mechanism underpins its use as a broad-spectrum antibacterial agent [3].

References

analytical method for Quinoxidine quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinoxidine

This compound (also known as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) is a synthetic antibacterial agent that belongs to the class of heterocyclic N-oxides [1] [2]. It has been used in clinical practice since the 1970s as a broad-spectrum antibacterial drug [1]. The compound's structure is part of the quinoxaline 1,4-dioxides, which are known for their diverse biological activities, including antibacterial, antitumor, and antiparasitic effects [1].

Analytical Method for this compound Quantification

A method for the quantitative determination of this compound and dioxidine by titration in a nonaqueous medium was published in 1974 [3]. This method is based on the behavior of nitrogenous compounds in non-aqueous solvents, which can enhance the basicity or acidity of analytes, allowing for their titration.

The core principle involves dissolving the sample in a non-aqueous solvent and titrating with a suitable acid or base. The end-point is typically detected potentiometrically or with a visual indicator. The specific protocol from the search results is summarized below, though the original source requires subscription access for full experimental details [3].

Summary of Key Parameters:

Parameter Specification
Analytical Technique Titration in a nonaqueous medium [3]
Target Analytes This compound and Dioxidine [3]
Key Instrumentation Titration apparatus (burette, potentiometer)
Sample Preparation Dissolution in an appropriate non-aqueous solvent [3]
Method Reference E. M. Granik, Pharm Chem J, 8, 638–639 (1974) [3]

Detailed Experimental Protocol

This section provides a step-by-step guide for the quantitative determination of this compound based on the identified method. Always perform a risk assessment and wear appropriate personal protective equipment (PPE) before starting.

Reagents and Materials
  • Primary Standard: High-purity this compound (for calibration).
  • Titrant: Perchloric acid (or another suitable acid or base) dissolved in an anhydrous non-aqueous solvent like glacial acetic acid or dioxane.
  • Solvent: Anhydrous non-aqueous medium (e.g., acetic acid, acetonitrile, or a mixture). The choice of solvent is critical and depends on the acidic/basic nature of the analyte.
  • Indicator: Crystal violet or methyl red (for visual endpoint detection), or use a potentiometer for an instrumental endpoint.
Equipment and Instrumentation
  • Analytical balance (accuracy ±0.0001 g)
  • Burette (Class A, 25 mL or 50 mL)
  • Magnetic stirrer with stir bar
  • Beakers or conical flasks (250 mL)
  • Option A (Visual): pH chart for the indicator.
  • Option B (Instrumental): pH meter with a combination electrode suitable for non-aqueous titrations.
Sample Preparation
  • Accurately weigh an appropriate amount of the sample (e.g., ~0.1 g to 0.5 g) containing this compound and transfer it to a clean, dry titration vessel.
  • Dissolve the sample in 50-100 mL of the selected non-aqueous solvent. Ensure the sample is completely dissolved by stirring.
Titration Procedure

For Potentiometric Titration:

  • Immerse the electrodes of the pH meter into the sample solution.
  • Fill the burette with the standardized titrant solution.
  • While stirring continuously, add the titrant in increments.
  • Record the volume of titrant added and the corresponding mV (or apparent pH) reading after each addition.
  • Continue titration until well past the equivalence point, which is identified by a significant jump in the potential (mV) per unit volume of titrant added.

For Visual Indicator Titration:

  • Add 2-3 drops of the selected indicator (e.g., crystal violet) to the sample solution.
  • Titrate with constant stirring until the color change specified for the indicator is observed (e.g., crystal violet changes from violet to blue to green).
  • Record the volume of titrant consumed at the endpoint.
Calculation and Data Analysis

The quantity of this compound in the sample is calculated based on the titration data.

  • From the Titration Curve: Determine the equivalence point volume (Ve) from the first or second derivative of the titration curve.

  • Concentration Calculation:

    Amount of this compound (mg) = (Ve × M × MW) / W

    Where:

    • Ve = Volume of titrant at equivalence point (L)
    • M = Molarity of the titrant (mol/L)
    • MW = Molecular weight of this compound (g/mol)
    • W = Mass of the sample (g)

Experimental Workflow and Chemical Context

The following diagrams outline the general experimental workflow and the core chemical structure of this compound to aid in understanding.

G start Start Quantification prep Weigh and Dissolve Sample start->prep decide Choose Detection Method prep->decide proc_a Potentiometric Titration decide->proc_a  Higher Precision proc_b Visual Indicator Titration decide->proc_b  Routine Check calc Calculate Concentration proc_a->calc proc_b->calc end Result Analysis calc->end

Diagram 1: Workflow for nonaqueous titration of this compound.

G core Quinoxaline 1,4-Dioxide Core r2 Position R2 core->r2 r3 Position R3 core->r3 sub Substituents in this compound: -CH2OCOCH3 (Acetoxymethyl groups) r2->sub r3->sub

Diagram 2: Key structural features of this compound [1] [2].

Important Considerations for the Protocol

  • Solvent Purity: The non-aqueous solvent must be anhydrous, as water can interfere with the reaction and affect the endpoint sharpness.
  • Standardization: The titrant solution must be accurately standardized before use against a primary standard like potassium hydrogen phthalate (for acid titrants).
  • Handling Precautions: Perform the titration in a well-ventilated area, especially when using volatile organic solvents like acetic acid or dioxane.

References

Comprehensive Application Notes and Protocols: Quinoxidine and Quinoxaline 1,4-di-N-Oxides in Antibacterial Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quinoxidine and Its Antibacterial Potential

This compound (2,3-bis(acetoxymethyl)quinoxaline-1,4-di-N-oxide) represents a promising class of synthetic antibacterial agents that have garnered significant research interest since the 1970s. As a member of the quinoxaline 1,4-di-N-oxide (QdNO) family, this compound and its analog dioxidine have been successfully used in clinical practice, particularly in Russian medicine, for treating purulent infections, wound infections, and burn-related infections. These compounds exhibit broad-spectrum activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The unique chemical structure of QdNOs, characterized by the presence of two N-oxide groups on the quinoxaline core, enables diverse biological properties that make them valuable scaffolds for antibacterial drug development, especially in an era of increasing antimicrobial resistance.

The structural versatility of the quinoxaline core allows for extensive chemical modifications, enabling medicinal chemists to optimize antibacterial potency, reduce toxicity, and improve pharmacological properties. Recent research has expanded beyond traditional antibacterial applications to explore their potential against mycobacterial infections, fungal pathogens, and protozoal diseases. This document provides comprehensive application notes and detailed experimental protocols to support researchers in evaluating the antibacterial properties of this compound derivatives, with emphasis on mechanism elucidation, susceptibility testing, and therapeutic potential assessment.

Chemical Structure and Key Derivatives

Core Chemical Architecture

The fundamental structure of quinoxaline 1,4-di-N-oxides consists of a benzene ring fused with a pyrazine ring containing two N-oxide functional groups. This unique arrangement confers both stability and reactivity to the molecule, enabling diverse biological interactions. The N-oxide moieties are essential for antibacterial activity, as reduction or removal of these groups typically results in diminished potency. This compound specifically features acetoxymethyl substituents at the 2 and 3 positions of the quinoxaline core, which influence its solubility, bioavailability, and interaction with bacterial targets.

Table 1: Key Quinoxaline 1,4-di-N-Oxide Derivatives and Their Structural Features

Compound Name R² Substituent R³ Substituent Key Features Primary Applications
This compound -CH₂OCOCH₃ -CH₂OCOCH₃ Acetoxymethyl groups Clinical antibacterial (historical use)
Dioxidine -CH₂OH -CH₂OH Hydroxymethyl groups Clinical antibacterial (current use)
Carbadox -CH₂NNHCOC₂H₅ -CH₃ Hydrazinecarboxylate Veterinary growth promoter
Olaquindox -CH₂NNHCOC₂H₄OH -CH₃ N-2-hydroxyethyl carbamoyl Veterinary applications
Mequindox -CH₂COCH₃ -CH₃ Acetyl group Veterinary antibacterial
Quinocetone -CH₂COC₆H₅ -CH₃ Benzenevinylketo group Animal growth promoter
Cyadox -CH₂NNHCOCH₂CN -H Cyanoacetic hydrazide Investigational veterinary drug
Structure-Activity Relationship (SAR) Insights

The antibacterial potency of quinoxaline 1,4-di-N-oxides is highly dependent on specific structural features. The N-oxide groups are essential for anaerobic selectivity and DNA-damaging capability, as they undergo enzymatic reduction to generate reactive radical species. Substituents at the 2- and 3-positions significantly influence both antibacterial spectrum and toxicity profiles. Electron-withdrawing groups at these positions generally enhance antibacterial activity, while bulky substituents can reduce potency but may improve selectivity. The piperazine moiety in more complex derivatives improves water solubility and bioavailability, facilitating better pharmacokinetic profiles [1]. Recent SAR studies indicate that fluoro- and trimethoxy-containing derivatives exhibit particularly promising activity against Gram-negative bacteria such as Pseudomonas aeruginosa [1].

Antibacterial Mechanisms of Action

Reductive Activation and Radical Formation

The primary antibacterial mechanism of quinoxaline 1,4-di-N-oxides involves reductive activation within bacterial cells, leading to the generation of reactive species that cause oxidative damage to cellular components, particularly DNA. This process is hypoxia-selective, making these compounds particularly effective against anaerobic bacteria and in low-oxygen environments. Under anaerobic conditions, bacterial reductase enzymes (including xanthine oxidase) catalyze the one-electron reduction of the N-oxide groups, producing unstable semiquinone radicals that subsequently generate reactive oxygen species (ROS) and carbon-centered radicals [2] [3].

G This compound This compound UnstableIntermediate UnstableIntermediate This compound->UnstableIntermediate One-electron reduction Reductase Reductase Reductase->UnstableIntermediate Enzymatic activation ROS ROS UnstableIntermediate->ROS Decomposition DNADamage DNADamage ROS->DNADamage Oxidative damage BacterialDeath BacterialDeath DNADamage->BacterialDeath Lethal lesions

Diagram 1: Reductive activation pathway of quinoxaline 1,4-di-N-oxides under anaerobic conditions

Oxidative Stress and Cellular Response

This compound exposure triggers comprehensive cellular stress responses in bacteria, as revealed through transcriptomic and proteomic profiling of treated Escherichia coli. These studies demonstrate significant upregulation of genes involved in the SOS response (recA, lexA, recN), indicating substantial DNA damage. Additionally, bacteria exhibit oxidative stress markers, with increased expression of antioxidant defense genes and enzymes. The treatment also affects genes related to cell metabolism, cellular structure maintenance, and virulence factors, representing the bacterial survival strategy against QdNO-induced damage [2]. Biochemical assays confirm that reactive oxygen species are induced in QdNO-treated bacteria, and the addition of free radical scavengers significantly attenuates both antibacterial activity and DNA damage, supporting the oxidative-DNA-damage mechanism [2] [3].

Additional Mechanisms Contributing to Antibacterial Efficacy

Beyond the primary DNA-damaging mechanism, this compound derivatives may exert antibacterial effects through secondary mechanisms. At higher concentrations, some QdNOs demonstrate membrane disruption capabilities, potentially through interaction with bacterial phospholipid bilayers. Additionally, certain derivatives at subinhibitory concentrations may interfere with quorum sensing systems, potentially reducing virulence factor expression in pathogenic bacteria. Evidence also suggests that some QdNOs can chelate essential metal ions, particularly iron, thereby depriving bacteria of crucial micronutrients necessary for growth and pathogenesis [3].

Antibacterial Spectrum and Resistance Mechanisms

Antimicrobial Activity Profile

This compound and related QdNOs exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, with particular potency against anaerobic bacteria. Recent investigations have expanded their potential applications to include activity against mycobacterial species, including Myobacterium tuberculosis and Mycobacterium bovis, with MIC values ranging from 4-8 μg/mL for compounds like cyadox, mequindox, and quinocetone [4]. These derivatives have also demonstrated additive effects when combined with first-line antitubercular drugs like rifampicin, with Fractional Inhibitory Concentration (FIC) indices of 0.75, suggesting potential for combination therapies [4].

Table 2: Antibacterial Spectrum of Quinoxaline 1,4-di-N-Oxide Derivatives

Bacterial Species Prototype QdNOs MIC Range (μg/mL) Potency Ranking Notes
Escherichia coli 0.5 - 16 Moderate to High Strain-dependent variation
Staphylococcus aureus 1 - 32 Moderate Including MRSA strains
Mycobacterium tuberculosis 4 - 8 Moderate Additive effect with rifampicin
Pasteurella multocida 0.25 - 4 High Veterinary relevance
Brachyspira hyodysenteriae 0.5 - 8 High Cause of swine dysentery
Salmonella spp. 1 - 16 Moderate to High Foodborne pathogens
Mycoplasma gallisepticum 8 - 16 Moderate Additive effect with tetracycline
Pseudomonas aeruginosa 4 - 32 Moderate Enhanced by fluoro-substituents
Resistance Development and Cross-Resistance

Bacterial resistance to QdNOs develops through several mechanisms, with reduced reductase activity being the most significant. Resistant bacterial strains often exhibit decreased enzymatic capability to reduce the N-oxide groups, thereby limiting the production of the active radical species responsible for DNA damage [3]. Additional resistance mechanisms include enhanced DNA repair capacity, particularly in strains with upregulated SOS response systems, and potentially efflux pump activation, though this is less well-characterized for QdNOs compared to other antibiotic classes. The development of cross-resistance between QdNOs and conventional antibiotics appears limited, suggesting that these compounds may remain effective against multidrug-resistant pathogens [2].

Experimental Protocols

Antibacterial Susceptibility Testing
5.1.1 Microdilution Method for MIC Determination

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial pathogens.

Materials:

  • Test compound stock solution (1280 μg/mL in DMSO)
  • Mueller-Hinton broth (for aerobic bacteria) or Middlebrook 7H9 broth (for mycobacteria)
  • Sterile 96-well microdilution plates
  • Bacterial inoculum preparation (standardized to 5 × 10⁵ CFU/mL)

Procedure:

  • Prepare two-fold serial dilutions of the this compound derivative in appropriate broth across the microdilution plate, typically spanning 0.25-128 μg/mL.
  • Add standardized bacterial inoculum to each well, excluding negative control wells.
  • Incubate under appropriate conditions (aerobic at 37°C for 16-20 hours for most bacteria; extended incubation for slow-growing mycobacteria).
  • For anaerobic testing, perform all procedures in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) or using anaerobic jar systems.
  • Following incubation, determine MIC as the lowest concentration completely inhibiting visible growth.
  • For minimum bactericidal concentration (MBC), subculture from clear wells onto agar plates and determine the concentration killing ≥99.9% of the initial inoculum [4] [2].
5.1.2 Combination Synergy Testing

Purpose: To evaluate additive or synergistic effects between this compound derivatives and conventional antibiotics.

Materials: As above, plus standard antibiotic stock solutions.

Procedure:

  • Prepare checkerboard arrays with serial dilutions of both compounds in 96-well plates.
  • Add bacterial inoculum and incubate as described above.
  • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
  • Interpret results: FIC index ≤0.5 indicates synergy; >0.5-1.0 indicates additive effect; >1.0-4.0 indicates indifference; >4.0 indicates antagonism [4].
Mechanistic Studies
5.2.1 Reactive Oxygen Species (ROS) Detection

Purpose: To detect and quantify ROS production in bacterial cells following this compound exposure.

Materials:

  • Bacterial culture in logarithmic growth phase
  • ROS-sensitive fluorescent probes (dihydroethidium, HPF)
  • Fluorescence plate reader or flow cytometer
  • Positive control (e.g., H₂O₂)
  • Free radical scavengers (e.g., tiron, β-mercaptoethanol)

Procedure:

  • Treat bacterial cells with subinhibitory and inhibitory concentrations of this compound derivative.
  • Incubate with ROS-sensitive fluorescent probes according to manufacturer specifications.
  • Measure fluorescence intensity at appropriate time intervals.
  • Include controls with free radical scavengers to confirm specificity of detection.
  • Correlate ROS production with antibacterial activity and DNA damage [2].
5.2.2 DNA Damage Assessment

Purpose: To evaluate this compound-induced DNA damage in bacterial cells.

Materials:

  • Bacterial strains with various DNA repair capabilities (e.g., recA, uvrA mutants)
  • Plasmid DNA (pBR322, pUC-19)
  • Agarose gel electrophoresis equipment
  • Alkaline unwinding assay reagents

Procedure:

  • Incubate supercoiled plasmid DNA with this compound derivatives in the presence of bacterial reductase extracts or chemical reducing agents.
  • Separate DNA forms using agarose gel electrophoresis and quantify relative amounts of supercoiled versus relaxed forms.
  • For cellular DNA damage, use alkaline unwinding assays or comet assays on treated bacterial cells.
  • Compare DNA damage in repair-proficient versus repair-deficient strains to confirm mechanism [2] [3].

Therapeutic Applications and Safety Considerations

Clinical and Veterinary Applications

This compound and its structural analog dioxidine have been used clinically in some countries for decades, primarily for the treatment of purulent infections that are unresponsive to conventional antibiotics. Their applications include management of surgical site infections, burn wound infections, and abscesses caused by mixed bacterial flora. In veterinary medicine, QdNO derivatives have been extensively used as growth promoters and for prophylaxis and treatment of enteric infections in food-producing animals. Specific applications include control of swine dysentery caused by Brachyspira hyodysenteriae and colibacillosis in poultry and swine [5] [3].

Recent research has expanded the potential therapeutic applications of this compound derivatives to include antimycobacterial therapies, particularly against drug-resistant tuberculosis, and as antifungal agents against dermatophytes such as Microsporum canis (MIC 8 μg/mL for quinocetone) [4]. The demonstrated activity against mycoplasma species, including Mycoplasma gallisepticum and Mycoplasma hyopneumoniae (MIC 8-16 μg/mL), further broadens their potential utility in both human and veterinary medicine [4].

Toxicity and Safety Considerations

The clinical application of QdNOs is tempered by toxicity concerns, particularly genotoxicity and phototoxic reactions. Some derivatives, including olaquindox and carbadox, have been restricted or banned in many countries due to mutagenic potential and carcinogenicity in animal studies [3]. The genotoxicity is believed to result from the same DNA-damaging mechanism that confers antibacterial activity, highlighting the challenge of achieving selective toxicity against bacterial versus mammalian cells.

Structure-toxicity relationships indicate that specific substituents can significantly influence the toxicity profile of QdNOs. For instance, cyadox demonstrates a more favorable toxicological profile compared to earlier generation compounds, making it a potential candidate for further development [3]. Researchers should implement comprehensive toxicity screening, including Ames tests for mutagenicity and phototoxicity assays, during the development of new this compound derivatives.

Emerging Research Applications and Future Directions

Nanostructured Formulations

Recent advances in drug delivery have explored nanoformulations of QdNOs to enhance their therapeutic potential. Cryochemical modification has been used to produce nanosized forms of dioxidine with altered crystal structures and improved dissolution properties [6]. These nanostructured lipid carriers (NCLs) can potentially enhance bioavailability, reduce dosing frequency, and mitigate toxicity through modified distribution patterns. The production of these nanoforms involves cryochemical techniques using carrier gas flow rate control to achieve particle size reduction while maintaining molecular integrity [6].

Antiparasitic and Anticancer Applications

Beyond antibacterial applications, quinoxaline 1,4-di-N-oxides show promising activity against protozoal parasites, including Plasmodium species (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species [7] [3]. The hypoxia-selective cytotoxicity of certain derivatives also enables their investigation as anticancer agents, with compounds like tirapazamine reaching clinical trials for various solid tumors [3]. These diverse applications leverage the core mechanism of reductive activation in target cells (hypoxic tumor regions or parasitic organisms) to generate cytotoxic radicals.

Hybrid Molecules and Combination Strategies

Innovative drug design approaches are exploring hybrid molecules that incorporate quinoxaline 1,4-di-N-oxide pharmacophores with other antibacterial scaffolds to enhance potency and overcome resistance. Additionally, rational combination therapies pairing QdNOs with conventional antibiotics showing additive or synergistic effects represent a promising strategy to extend the utility of both drug classes while potentially reducing the emergence of resistance [4].

Conclusion

This compound and its related quinoxaline 1,4-di-N-oxide derivatives represent a versatile class of antibacterial agents with a unique mechanism of action centered on reductive activation and DNA damage. While toxicity concerns have limited the clinical application of some derivatives, ongoing research continues to explore structural modifications and formulation strategies to improve their therapeutic index. The documented activity against drug-resistant pathogens, including mycobacteria, and the potential for synergistic combinations with conventional antibiotics warrant continued investigation of this compound class.

The provided application notes and experimental protocols offer researchers comprehensive tools to evaluate the antibacterial properties, mechanisms of action, and potential therapeutic applications of this compound derivatives. As antimicrobial resistance continues to pose significant challenges to global health, the development of antibacterial agents with novel mechanisms remains critically important, and QdNOs represent a promising avenue for future drug discovery efforts.

References

Chemical and Application Profile of Quinoxidine

Author: Smolecule Technical Support Team. Date: February 2026

Quinoxidine is a heterocyclic compound belonging to the class of quinoxaline 1,4-dioxides, which are noted for their broad spectrum of biological activity [1].

Table 1: Core Chemical and Biological Data

Aspect Details
Chemical Name 2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide [2]
CAS Registry Number 10103-89-6 [2] [3]
Molecular Formula C₁₄H₁₄N₂O₆ [3]
Molecular Weight 306.275 g/mol [3]
Melting Point 175-176 °C [3]
Primary Activity Broad-spectrum antibacterial agent [1]
Key Research Area Dual PI3K/mTOR inhibition for cancer therapy [4]
Toxicity Note Moderately toxic by ingestion; mutation data reported [3]. Target organ is adrenal glands, with this compound being less toxic than its metabolite Dioxidine [5].

Experimental Protocols and Methodologies

The following sections outline established experimental methods for analyzing this compound and assessing its activity, based on published research.

Protocol 1: Quantitative Analysis via Nonaqueous Titration

This method, detailed by Granik (1974), is used for the quantitative determination of this compound and its metabolite, Dioxidine [6].

  • 1. Principle: The assay exploits the basic properties of the quinoxaline dioxide compounds. It involves dissolving the sample in a nonaqueous medium, which enhances the compounds' basicity, allowing for titration with a strong acid.
  • 2. Materials:
    • This compound standard or sample
    • Glacial acetic acid (nonaqueous solvent)
    • Perchloric acid (titrant), dissolved in acetic acid
    • Potentiometric titration apparatus OR crystal violet indicator solution
    • Burette, volumetric flasks, analytical balance
  • 3. Procedure:
    • Accurately weigh a specified amount of the this compound sample.
    • Dissolve the sample in a predetermined volume of glacial acetic acid.
    • If using an indicator, add a few drops of crystal violet solution. The initial color will be blue or violet.
    • Titrate with the perchloric acid solution while stirring continuously.
    • The endpoint is reached when the solution color changes from violet to blue-green (if using crystal violet), or as determined by a potentiometric inflection point.
    • Record the volume of titrant used and calculate the concentration of this compound against a standard [6].
Protocol 2: Assessing In Vivo Metabolism and Excretion

This protocol is based on a 1977 study investigating the pharmacokinetics of this compound in mice [7].

  • 1. Principle: After administration, this compound is rapidly deacetylated to Dioxidine in the body. This experiment tracks the excretion of these compounds in urine over time.
  • 2. Materials:
    • Laboratory mice (or other animal models)
    • This compound for administration (enteral or subcutaneous)
    • Metabolic cages for separate urine collection
    • Spectrochromatography system for detection and quantification [7]
  • 3. Procedure:
    • Administer a known dose of this compound to mice via the chosen route (e.g., subcutaneous injection).
    • House the animals in metabolic cages to collect urine samples at predetermined time intervals post-administration (e.g., 1, 7, 24 hours).
    • Analyze the urine samples using spectrochromatography to identify and quantify the presence of this compound and Dioxidine.
    • Key Finding: The study confirmed that this compound itself is not excreted in urine; instead, its metabolite, Dioxidine, is detected. The concentration of Dioxidine peaks around 1 hour post-administration and can be detected for up to 24 hours, depending on the initial dose [7].
Protocol 3: Evaluating Anti-Cancer Activity via PI3K/mTOR Pathway Inhibition

While specific lab protocols for this compound are not detailed in the search results, its derivatives (e.g., PX866, PKI587) are established as potent dual inhibitors. The following workflow describes a general cell-based assay to assess this mechanism of action [4] [1].

  • 1. Principle: Cancer cells with dysregulated PI3K/mTOR signaling are treated with the compound. Inhibition of this pathway blocks downstream signals for cell growth and survival, which can be measured through cell viability and pathway phosphorylation.
  • 2. Materials:
    • Cancer cell lines (e.g., breast, non-small cell lung cancer)
    • 2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide (this compound) or active derivative
    • Cell culture equipment and reagents
    • MTT or WST-1 cell viability assay kit
    • Antibodies for phosphorylated AKT (Ser473) and S6K, and their total proteins
    • Western blot apparatus
  • 3. Procedure:
    • Cell Culture and Treatment: Seed cancer cells in multi-well plates. After cell attachment, treat them with a range of concentrations of this compound (or derivative) for 24-72 hours. Include a control group treated with vehicle only (e.g., DMSO).
    • Cell Viability Assay (MTT):
      • After treatment, add MTT reagent to each well and incubate to allow formazan crystal formation.
      • Solubilize the crystals and measure the absorbance at 570 nm. A decrease in absorbance in treated wells indicates reduced cell viability.
    • Pathway Analysis (Western Blot):
      • Lyse treated cells and extract total protein.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with antibodies against phospho-AKT and phospho-S6K.
      • Detect the signal. A reduction in phosphorylation levels of AKT and S6K in treated cells, compared to the control, confirms inhibition of the PI3K/mTOR pathway [4].

The experimental workflow for evaluating the anti-cancer activity of Quinoxaline derivatives via PI3K/mTOR inhibition can be summarized as follows:

G Start Start Experiment Culture Culture cancer cell lines Start->Culture Treat Treat cells with This compound derivative Culture->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Analysis Pathway Analysis (Western Blot for p-AKT, p-S6K) Viability->Analysis Result Assess Inhibition of Cell Growth Analysis->Result

Mechanism of Action: PI3K/mTOR Pathway Inhibition

Quinoxaline derivatives represent a promising class of compounds for targeted cancer therapy. Their key mechanism involves the dual inhibition of the PI3K (Phosphoinositide 3-Kinase) and mTOR (mammalian target of rapamycin) signaling pathways [4]. These pathways are crucial for regulating cell growth, survival, and metabolism, and their dysregulation is a common feature in many cancers [4].

Compounds like PX-866 and PKI587 (also known as Gedatolisib) are potent quinoxaline-based dual inhibitors that have shown activity in preclinical models and have progressed to clinical trials for cancers such as non-small cell lung cancer and breast cancer [4]. By blocking both PI3K and mTOR, these inhibitors effectively shut down a major pro-survival signal within cancer cells, leading to inhibited cell growth and potentially inducing apoptosis (programmed cell death) [4].

The following diagram illustrates how Quinoxaline derivatives inhibit this critical cancer signaling pathway:

G GrowthFactor Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1/ mTORC2 Activation AKT->mTOR Outcome Cell Growth Proliferation Survival mTOR->Outcome Inhibitor Quinoxaline Derivative (e.g., PX866, PKI587) Inhibitor->PI3K Dual Inhibition Inhibitor->mTOR

Critical Safety and Handling Notes

  • Toxicity: this compound is classified as moderately toxic by ingestion, and mutation data has been reported [3]. Chronic toxicology studies indicate that the adrenal glands are a target organ. Notably, this compound is less toxic than its active metabolite, Dioxidine, with adrenal pathological signs being reversible in most animals after discontinuation of this compound [5].
  • Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOₓ) [3].
  • Storage: The container should be kept tightly closed in a dry, cool, and well-ventilated place, stored separately from foodstuff containers or incompatible materials [3].

Conclusion

This compound and its derivatives are a versatile class of compounds with well-established antibacterial properties and emerging potential in targeted cancer therapy. The provided application notes summarize its chemical identity, key analytical and biological protocols, and primary mechanism of action. Researchers should pay close attention to the compound's toxicity profile when designing experiments.

References

Introduction to Quinoxaline 1,4-di-N-oxides (QdNOs)

Author: Smolecule Technical Support Team. Date: February 2026

Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of compounds widely used for their antibacterial properties and as growth promoters in animals [1]. Key members of this family include carbadox (CBX), olaquindox (OLA), quinocetone (QCT), cyadox (CYA), and mequindox (MEQ). However, their handling and storage require meticulous attention due to their potential to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and various toxic effects [1]. The primary degradation pathways for QdNOs involve N‑reduction and hydroxylation, mediated by enzymes such as xanthine oxidoreductase (XOR), cytochrome P450 (CYP), and others [1].

Stability and Key Risk Factors

The stability of QdNOs is critically influenced by several environmental factors. The table below summarizes the main stability concerns and their implications for these compounds.

Factor Effect on Stability Consequence Preventive Measures
Oxidation Generation of Reactive Oxygen Species (ROS) [1] Increased cellular toxicity, DNA damage, lipid peroxidation [1] Use of antioxidants, storage in inert atmosphere, airtight containers [2]
Light Photo-oxidation and photolysis [2] Loss of potency, formation of degradation products Store in light-resistant, amber-colored containers; wrap vessels in foil [2]
Hydrolysis Breakdown of core structure in presence of water/moisture [2] Loss of efficacy, potential increase in toxicity Store in anhydrous conditions; use desiccants; avoid aqueous formulations [2]
Heat Acceleration of degradation reactions (oxidation, hydrolysis) [2] Rapid loss of potency, increased risk of toxic by-products Strict temperature control; refrigerate if necessary; avoid heating during processing

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies help identify likely degradation products and pathways, and validate stability-indicating analytical methods [3].

  • 1.1 Objective: To subject the QdNO compound to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and analyze the resultant degradation products.
  • 1.2 Materials:
    • Purified QdNO compound (e.g., Carbadox)
    • Reagents: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, acetonitrile (HPLC grade), water (HPLC grade)
    • Equipment: HPLC system with UV/VIS or PDA detector, controlled-temperature oven, photostability chamber, analytical balance
  • 1.3 Procedure:
    • Sample Preparation: Prepare separate solutions of the QdNO compound (e.g., 1 mg/mL) in appropriate solvents.
    • Stress Conditions:
      • Acidic Hydrolysis: Add 1 mL of 0.1M HCl to 1 mL of drug solution. Heat at 60°C for 1–8 hours [3].
      • Basic Hydrolysis: Add 1 mL of 0.1M NaOH to 1 mL of drug solution. Heat at 60°C for 1–8 hours [3].
      • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of drug solution. Keep at room temperature for 24 hours [3].
      • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 1.2 million lux hours) in a photostability chamber [3].
      • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24–72 hours [3].
    • Analysis: After stress treatment, neutralize the hydrolytic and oxidative samples. Analyze all samples using a developed HPLC method to separate and quantify the parent compound and its degradation products.
Protocol 2: Assessing Oxidative Stress in Vitro

This protocol evaluates the potential of a QdNO to induce oxidative stress in a cellular system.

  • 2.1 Objective: To measure the generation of Reactive Oxygen Species (ROS) in cells treated with a QdNO compound.
  • 2.2 Materials:
    • Cell line (e.g., HepG2 liver cells)
    • QdNO compound dissolved in DMSO
    • ROS-sensitive fluorescent dye (e.g., DCFH-DA)
    • Cell culture plates, fluorescence plate reader, CO₂ incubator
  • 2.3 Procedure:
    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
    • Treatment: Treat cells with various concentrations of the QdNO compound (include a DMSO vehicle control) for a set duration (e.g., 24 hours).
    • Staining: Load cells with DCFH-DA dye according to the manufacturer's protocol and incubate.
    • Measurement: Measure fluorescence intensity (excitation/emission ~485/535 nm) using a plate reader. Higher fluorescence indicates higher ROS levels.
    • Data Analysis: Express ROS levels as a percentage increase compared to the untreated control.

Analytical Method for Stability Monitoring

A robust stability-indicating method is essential for monitoring the integrity of QdNOs. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

  • HPLC Conditions (Example):
    • Column: C18, 250 mm x 4.6 mm, 5 µm
    • Mobile Phase: Gradient of Acetonitrile and water (with 0.1% Formic acid)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 260 nm or 365 nm (wavelength to be optimized for specific QdNO)
    • Injection Volume: 10 µL
  • Method Suitability: The method should be able to resolve the parent QdNO peak from all major degradation products formed during forced degradation studies [3].

Storage and Handling Guidelines

Safe handling and proper storage are paramount to maintain the quality and safety of QdNOs.

  • Storage Conditions:
    • Temperature: Store at 2–8°C in a dedicated laboratory refrigerator. For long-term storage, -20°C is recommended to further slow degradation kinetics [2].
    • Container: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent exposure to light and moisture [2].
    • Environment: Consider using a desiccator to protect hygroscopic materials from atmospheric humidity, especially in solid form [4]. For highly sensitive compounds, storage under an inert gas (e.g., nitrogen or argon) in a sealed vial can mitigate oxidative degradation.
  • Safe Handling Practices:
    • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling QdNOs [4].
    • Containment: Perform all weighing and handling operations in a certified chemical fume hood to prevent inhalation of powder and aerosol exposure [4].
    • Hygiene: Avoid all hand-to-mouth/eye contact and wash hands thoroughly after handling.

Visualization of Degradation Pathway

The following diagram, generated using Graphviz, illustrates the core metabolic and degradation pathways of QdNOs, highlighting the central role of oxidative stress.

G QdNO QdNO Compound Metabolism Metabolic Activation QdNO->Metabolism EnzymeReduction N-O Group Reduction (via XOR, CBR1, CYP) QdNO->EnzymeReduction Hydroxylation Hydroxylation (via CYP enzymes) QdNO->Hydroxylation ROS ROS Generation Metabolism->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DegradationProducts Degradation Products EnzymeReduction->DegradationProducts Hydroxylation->DegradationProducts

Diagram 1: QdNO Degradation Pathway & Toxicity Mechanism. This flowchart shows how QdNOs are metabolized, leading to ROS generation, oxidative stress, and the formation of degradation products via specific enzymatic pathways [1].

Conclusion and Key Recommendations

Working with Quinoxaline 1,4-di-N-oxides requires a proactive and careful approach to ensure stability, safety, and data reliability.

  • Prioritize Cold and Dark Storage: Always store QdNOs in light-proof containers under refrigeration to minimize degradation.
  • Prevent Oxidation and Hydrolysis: Use airtight containers, consider an inert atmosphere for long-term storage, and protect compounds from moisture.
  • Validate Your Methods: Before analysis, conduct forced degradation studies to ensure your HPLC method can effectively separate the API from its degradation products.
  • Handle with Care: Given the oxidative stress-inducing properties of these compounds, consistent use of PPE and engineering controls (fume hoods) is non-negotiable.

References

Chemical and Pharmaceutical Profile of Quinoxidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information for Quinoxidine:

Property Description
Preferred Name This compound [1]
Systematic Name 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide [1] [2] [3]
CAS Registry Number 10103-89-6 [1] [3]
Molecular Formula C({14})H({14})N({2})O({6}) [3]
Molecular Weight 306.275 g/mol [3]
Melting Point 175-176 °C [3]
Pharmacological Class Quinoxaline 1,4-dioxide derivative; broad-spectrum antibacterial agent [2]
Safety Notes Moderately toxic by ingestion. Mutation data reported. When heated to decomposition it emits toxic vapors of NO(_x) [3].

Potential Degradation Pathways

While specific stability studies in solution were not found, the chemical structure of this compound provides clues about its potential degradation pathways. The diagram below illustrates the primary stability concerns for this compound.

G This compound This compound Hydrolysis Hydrolytic Degradation This compound->Hydrolysis Ester Groups Photolysis Photolytic Degradation This compound->Photolysis N-Oxide Groups Thermal Thermal Decomposition This compound->Thermal High Temperature HydroProducts Degradation Products: - 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide (Dioxidine) - Acetic Acid Hydrolysis->HydroProducts PhotoProducts Degradation Products: - Various radical species - Potential loss of N-oxide groups Photolysis->PhotoProducts ThermalProducts Degradation Products: - Toxic fumes of Nitrogen Oxides (NOₓ) Thermal->ThermalProducts

Recommended Stability Study Protocol

Given the lack of specific data, here is a proposed protocol for investigating this compound stability, designed based on its known chemical properties.

Sample Preparation
  • Stock Solutions: Prepare stock solutions in a range of pharmaceutically relevant solvents (e.g., water, buffered saline at pH 4.0, 7.4, and 9.0, and a co-solvent system like PEG-400/water).
  • Initial Concentration: A suggested starting concentration is 1 mg/mL.
  • Container: Use amber glass vials to protect from light for all studies unless specifically investigating photodegradation.
Forced Degradation Studies
  • Acidic/Basic Stress: Incubate aliquots of the solution at a elevated temperature (e.g., 60°C) with 0.1 M HCl and 0.1 M NaOH for 24 hours. Neutralize at various time points and analyze.
  • Oxidative Stress: Incubate an aliquot with 0.3% or 3% hydrogen peroxide at room temperature for 24 hours.
  • Photostability: Expose solid this compound and a solution to a defined light source (e.g., ICH Q1B option 1, 1.2 million lux hours of visible light and 200 watt hours/m² of UV light).
  • Thermal Stability: Maintain solutions at 40°C, 60°C, and 80°C, and analyze samples over time.
Analytical Monitoring
  • Primary Technique: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis or Photodiode Array (PDA) detector. A C18 column is typically suitable.
  • Chromatographic Conditions (Suggested Starting Point):
    • Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% formic acid.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: Scan from 200 nm to 400 nm to identify potential degradants.
  • Supplementary Technique: Mass Spectrometry (LC-MS) should be used to identify the structure of major degradation products.

References

Synthesis Methods & Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key Methods for Synthesizing Quinoxaline Derivatives

Method Key Features Catalytic System Yield Range Key Reference
Intramolecular Oxidative Cyclodehydrogenation Follows Buchwald-Hartwig cross-coupling; used for Indolo[2,3-b]quinoxalines. Palladium-based catalyst Not Specified [1]
Iridium-Complex Catalyzed Synthesis Mild conditions, high functional group tolerance; reaction of phenylenediamine with propanediol. Novel Iridium Complex Moderate to High [2]
Green Chemistry Approaches Microwave-assisted synthesis; one-pot multicomponent reactions. Eco-friendly conditions Varies [3]

Table 2: Biological Activities of Quinoxaline Derivatives

Derivative Core Biological Activity Key Findings/Example Compound Reference
Indolo[2,3-b]quinoxaline Antimycobacterial, Antiviral Moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv; Antiviral agent B-220. [1]
Pyrrolo[2,3-b]quinoxaline Antioxidant Compound 3a is an effective HO˙ radical scavenger in lipid environments; DPPH assay used. [4]
Quinoxaline (General) Anticancer, Antibacterial, Antiviral, Kinase Inhibition Marketed drugs: Glecaprevir (antiviral), Erdafitinib (anticancer). [3]

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Cross-Coupling and Oxidative Cyclodehydrogenation

This protocol is adapted from the synthesis of Indolo[2,3-b]quinoxaline derivatives [1].

  • Initial Coupling: Perform a Buchwald-Hartwig cross-coupling reaction between a suitably functionalized ortho-haloaniline derivative and a 2-nitroaniline derivative using a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, BINAP) in the presence of a base (e.g., Cs₂CO₃, NaOᵗBu) [1].
  • Nitro Group Reduction: Reduce the nitro group in the coupled intermediate to an amino group. Standard reducing agents like iron in acetic acid or catalytic hydrogenation can be employed.
  • Cyclodehydrogenation: Carry out the key intramolecular oxidative cyclodehydrogenation. This can be achieved using oxidants such as potassium ferricyanide or under air in the presence of a catalyst to form the fused indoloquinoxaline system [1].
  • Purification: Purify the crude product using techniques like column chromatography (silica gel) or recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes).
Protocol 2: Iridium-Catalyzed Synthesis from Phenylenediamine and Propanediol

This protocol describes a direct, efficient synthesis catalyzed by an iridium complex [2].

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylenediamine and propanediol. Add a catalytic amount (typically 0.5-2 mol%) of the novel iridium complex.
  • Reaction Execution: Heat the reaction mixture at a mild temperature (e.g., 60-80°C) with stirring. Monitor the reaction progress by TLC.
  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The quinoxaline derivative can often be isolated by pouring the mixture into cold water, followed by filtration or extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Purification: Further purify the product by recrystallization to obtain the pure quinoxaline derivative in moderate to high yields [2].
Protocol 3: Evaluation of Antioxidant Activity via DPPH Assay

This protocol is used to assess the radical scavenging ability of synthesized derivatives, such as Pyrrolo[2,3-b]quinoxalines [4].

  • Sample Preparation: Prepare solutions of the test compounds (e.g., ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) and standard antioxidants (e.g., Trolox) at a fixed concentration (e.g., 100 µM) in a suitable solvent like ethanol or methanol.
  • DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (e.g., 0.1 mM).
  • Reaction Incubation: Mix equal volumes (e.g., 1 mL each) of the test compound solution and the DPPH solution. Vortex and incub the mixture in the dark at room temperature for 30-60 minutes.
  • Absorbance Measurement: Measure the absorbance of the mixture at a wavelength of 517 nm using a UV-Vis spectrophotometer. A control containing only solvent and DPPH should be used.
  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test mixture [4].

Analytical Characterization

For all synthesized compounds, comprehensive characterization is essential:

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm molecular structure [4].
  • Mass Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) to determine molecular weight and confirm successful synthesis [1].
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) to ascertain the purity of the final compounds before biological testing.

Visualization of Workflow and Relationships

The following Graphviz diagrams illustrate the core synthetic workflow and the relationship between structure and activity for quinoxaline derivatives.

Diagram 1: General Workflow for Quinoxaline Derivative Synthesis & Evaluation

SynthesisWorkflow Start Starting Materials Coupling Coupling Reaction (Buchwald-Hartwig) Start->Coupling Cyclization Cyclization (Oxidative Dehydrogenation) Coupling->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Activity Screening (Assays) Characterization->Screening Result Active Compound Screening->Result

Diagram 2: Structure-Activity Relationship (SAR) of Quinoxaline Cores

SAR Quinoxaline Quinoxaline Core Indolo Indolo[2,3-b] Quinoxaline Quinoxaline->Indolo Pyrrolo Pyrrolo[2,3-b] Quinoxaline Quinoxaline->Pyrrolo A_Anticancer Anticancer Activity (e.g., Erdafitinib) Quinoxaline->A_Anticancer  Various  Substitutions A_Antiviral Antiviral Activity (e.g., Glecaprevir) Indolo->A_Antiviral A_Antimycobacterial Antimycobacterial Activity Indolo->A_Antimycobacterial A_Antioxidant Antioxidant Activity (HO Radical Scavenger) Pyrrolo->A_Antioxidant

Application Notes

  • Medicinal Chemistry Focus: The synthetic protocols, particularly the Buchwald-Hartwig and cyclodehydrogenation route, are highly valuable for constructing complex, nitrogen-rich heterocyclic scaffolds commonly found in modern drug discovery programs [1].
  • Choosing a Synthetic Path: The iridium-catalyzed method is efficient for simpler quinoxaline cores under milder conditions, while the multi-step coupling/cyclization approach provides access to more complex, fused polycyclic systems with diverse biological profiles [1] [2].
  • Biological Screening: When evaluating new quinoxaline derivatives, a combination of assays (antibacterial, antioxidant, antiviral) is recommended due to the established polypharmacology of this compound class [1] [3] [4].

References

Application Notes: Quinoxaline 1,4-Di-N-Oxides in Antitubercular Research

Author: Smolecule Technical Support Team. Date: February 2026

Quinoxaline 1,4-di-N-oxides represent a promising class of compounds for developing new antibacterial and antiparasitic drugs. [1] Their significance is highlighted by potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains and hard-to-treat non-replicating persistent bacteria. [2] [3]

  • Key Findings: One specific derivative, Compound 5 (TAACF #118845), demonstrated exceptional promise as an orally active antitubercular agent. [2] It was bactericidal and effective against MDR-TB and poly drug-resistant clinical isolates. [2] Its activity against non-replicating persistent (NRP) bacteria is particularly crucial, as these bacterial populations are believed to be a major reason for the long duration of TB therapy. [2] [3] The activation pathway in bacteria was found to be different from that of other bioreducible drugs like PA-824, suggesting a novel mechanism of action. [2]

Experimental Protocols for In Vivo Efficacy

The following protocol is adapted from a mouse model of tuberculosis used to evaluate quinoxaline 1,4-di-N-oxide derivatives. [2]

In Vivo Rapid Screen Protocol
  • Objective: To provide an initial assessment of a compound's efficacy in a live animal model of tuberculosis. [2]
  • Animal Model: Female C57BL/6 mice, 8-10 weeks old. [2]
  • Infection: Mice are infected with Mycobacterium tuberculosis via the aerosol route to establish a pulmonary infection. [2]
  • Dosing Regimen:
    • Treatment Group: Infected mice are treated orally with the test compound (e.g., Compound 5).
    • Control Groups: Include infected but untreated mice (negative control) and mice treated with a standard anti-TB drug (positive control).
  • Duration: The study typically runs for 4 weeks.
  • Endpoint Analysis: After the treatment period, mice are sacrificed, and bacterial load in the lungs and spleen is determined by counting colony-forming units (CFU) on solid culture media. A reduction in CFU in the treatment group compared to the negative control indicates efficacy. [2]
Maximum Tolerated Dose (MTD) & Oral Bioavailability

Before efficacy studies, the Maximum Tolerated Dose (MTD) is determined to ensure animal safety and guide dosing levels. [2]

  • MTD Protocol:
    • Animals: Female C57BL/6 mice.
    • Procedure: Mice are administered a single oral dose of the compound at various levels (e.g., 100, 300, and 500 mg/kg). They are closely observed for any adverse effects for one week post-administration. The highest dose that does not cause severe toxicity or lethality is established as the MTD. [2]
  • Oral Bioavailability Assessment:
    • Bioavailability is determined via bioassay. After a single oral dose, blood samples are collected at various time points. The concentration of the active compound in the blood serum is measured over time to calculate key pharmacokinetic parameters. [2]

Quantitative Activity Data of Selected Derivatives

The table below summarizes the in vitro activity data for a series of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide, which is used to select candidates for in vivo testing. [2]

Table 1: In Vitro Antimycobacterial Activity and Selectivity of Quinoxaline 1,4-Di-N-Oxide Derivatives

Compound R6 R7 R2 MIC (mg/L) vs H37Rv Selectivity Index (SI) TAACF ID
3 H OCH3 CH3 1.56 37.82 118850
5 H Cl CH3 0.78 20.13 118845
1 H H CH3 3.13 >20.0 149520
2 H CH3 CH3 3.13 >20.0 151989
4 H F CH3 3.13 >20.0 150568
8 H H NH-Ph 3.13 >20.0 150354

Table adapted from source [2]. MIC: Minimum Inhibitory Concentration against drug-susceptible M. tuberculosis H37Rv. Selectivity Index (SI) = IC₅₀ in VERO cells / MIC.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the in vivo efficacy and safety testing protocol for a new quinoxaline derivative.

G Start Compound Synthesis and In Vitro Screening (MABA) A In Vitro Safety Assessment (VERO Cell Cytotoxicity) Start->A B Calculate Selectivity Index (SI) A->B C SI > 10? B->C C->Start No D Pre-Clinical In Vivo Studies C->D Yes E Determine Maximum Tolerated Dose (MTD) D->E F Assess Oral Bioavailability E->F G Rapid In Vivo Efficacy Screen (Mouse TB Model) F->G H Proceed to Further Development G->H

In Vivo Efficacy Testing Workflow

Key Insights and Further Research

The data shows that Compound 5, characterized by a chlorine atom at the R7 position and a methyl ketone at R2, had the lowest MIC (0.78 mg/L), indicating high potency. [2] Its acceptable selectivity index and proven efficacy in the mouse model make it a strong lead candidate. [2]

  • Mechanism Insight: While the exact mechanism for quinoxidine is not detailed in the available reports, related quinoxaline 1,4-di-N-oxides are known to be bioreductive prodrugs. [1] They are selectively activated by enzymes within bacterial or hypoxic (e.g., tumor) cells, generating reactive species that cause cell death. [1] This property is crucial for their activity against non-replicating persistent bacteria in tuberculosis. [2]

  • Safety Considerations: It is important to note that some derivatives of quinoxaline 1,4-di-N-oxides have been associated with concerns such as mutagenicity and photoallergic reactions, highlighting the need for thorough safety profiling during development. [1]

References

Understanding Quinoxidine & Its Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Quinoxidine and why is its solubility a problem?

This compound (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) is a broad-spectrum antibacterial agent from the quinoxaline 1,4-dioxide class [1]. A major challenge in its development and use is its poor aqueous solubility [1]. This low solubility directly limits its dissolution rate and gastrointestinal absorption, leading to low and variable oral bioavailability, which can compromise its therapeutic efficacy.

Q2: What are the primary techniques to enhance this compound's solubility?

Several advanced formulation techniques can be employed. The following table summarizes the most promising approaches.

Technique Mechanism of Action Key Advantages Reported Outcomes for Similar Compounds
Cyclodextrin Complexation [2] [3] [4] Formation of an inclusion complex where the drug molecule is encapsulated within the cyclodextrin cavity. Significantly enhances aqueous solubility; can improve stability and mask bitter taste. Solubility of Kynurenic acid increased significantly using β-cyclodextrin nanosponges [2].
Nanotechnology (Nanosuspensions) [5] [4] Reduction of drug particle size to the nano-scale (200-600 nm), vastly increasing the surface area for dissolution. Can be applied to drugs insoluble in both water and oils; enhances dissolution rate and bioavailability. Creates biphasic systems for oral or parenteral administration [5].
Solid Dispersion [3] [5] [4] Dispersion of the drug at a molecular or amorphous level within a hydrophilic polymer carrier. Can lead to the highest solubility enhancement by creating amorphous forms; uses common pharmaceutical equipment. Hot-melt extrusion and spray drying are reliable methods for production [4].
Lipid-Based Formulations [4] Solubilization or dispersion of the drug in lipidic vehicles (oils, surfactants, co-solvents). Enhances solubility and absorption; self-emulsifying systems form fine droplets in the gut. Particularly effective for lipophilic drugs; Self-Emulsifying Drug Delivery Systems (SEDDS) are common [4].
Salt Formation [3] [5] Conversion of the active ingredient into a salt form with higher aqueous solubility. A well-established and straightforward technique. The dissolution rate of a salt is usually different from the parent compound [5].

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two of the most effective techniques identified.

Protocol 1: Cyclodextrin Nanosponge Complexation

This protocol is adapted from a study on enhancing the solubility of Kynurenic acid, which faces similar challenges as this compound [2].

1. Synthesis of β-Cyclodextrin Nanosponge (β-CDNS)

  • Materials: β-Cyclodextrin, crosslinker (e.g., N,N’-carbonyldiimidazole, CDI), anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Procedure:
    • Dissolve β-cyclodextrin in 10 mL of anhydrous DMSO in a round-bottom flask.
    • Add the crosslinker CDI at different molar ratios (e.g., 1:2, 1:4, 1:6 β-CD:CDI) to optimize the synthesis.
    • React the mixture at a controlled temperature (e.g., 90°C) for a set time (e.g., 4-6 hours) under reflux and stirring.
    • After cooling, pour the mixture into distilled water to precipitate the nanosponges.
    • Purify the solid product by washing with water and then subject it to Soxhlet extraction with ethanol to remove unreacted components.
    • Dry the final nanosponge product in an oven at 40°C and store in a desiccator [2].

2. Preparation of this compound-Loaded Nanosponges

  • Procedure:
    • Add the synthesized nanosponges to a solution of this compound in a suitable organic solvent (e.g., ethanol).
    • Stir the mixture for 24 hours at room temperature in the dark.
    • Filter the suspension to collect the drug-loaded nanosponges.
    • Wash the solid to remove any surface-adsorbed drug.
    • Dry the final product and store in a desiccator [2].

3. Characterization and Solubility Studies

  • Drug Loading: Determine the amount of this compound loaded using a high-performance liquid chromatography (HPLC) method.
  • Solubility Studies: Add an excess of plain this compound and this compound-loaded nanosponges to separate vials containing water or a buffer. Shake them for a sufficient time (e.g., 24-48 hours) at 25°C. Filter the suspensions and analyze the filtrate using HPLC to determine the concentration of dissolved this compound [2].

The following workflow summarizes the key steps of this protocol:

Workflow for Cyclodextrin Nanosponge Complexation

Protocol 2: Solid Dispersion via Solvent Method

This is a common and versatile technique for creating solid dispersions [5].

1. Materials:

  • This compound (API)
  • Hydrophilic polymer carrier (e.g., PVP, PEG, HPMC)
  • Solvent (e.g., chloroform, ethanol, or a mixture)
  • Round-bottom flask, rotary evaporator, desiccator.

2. Procedure:

  • Dissolution: Accurately weigh fixed ratios of this compound and the polymer carrier (e.g., 1:1, 1:2, 1:3). Dissolve them in a minimal quantity of a volatile organic solvent (e.g., chloroform) in a round-bottom flask. Stir until a clear solution is obtained.
  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin, solid film.
  • Drying: Transfer the solid dispersion to an aluminum pan and further dry it in a vacuum desiccator over fused calcium chloride for 24 hours to remove any residual solvent.
  • Pulverization: Scrape the dried solid dispersion, pulverize it in a mortar, and pass it through a sieve (e.g., Sieve No. 80) to obtain a uniform powder. Store in a desiccator [5].

3. Characterization:

  • Dissolution Testing: Compare the dissolution rate of the pure this compound with the solid dispersion powders in a suitable dissolution medium using USP apparatus.
  • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the transformation of this compound from a crystalline to an amorphous state within the polymer matrix [4].

Troubleshooting Common Experimental Issues

Q: The drug loading efficiency in my nanosponges is low. What could be the reason?

  • Cause 1: The molar ratio of crosslinker to β-cyclodextrin is not optimal, leading to a poorly formed porous structure.
  • Solution: Synthesize nanosponges using different molar ratios of crosslinker (e.g., 1:2, 1:4, 1:6) to find the one that provides the highest loading for this compound [2].
  • Cause 2: The drug molecule is too large to fit efficiently into the cyclodextrin cavity.
  • Solution: Consider using γ-cyclodextrin, which has a larger cavity size, or rely more on the porous matrix of the nanosponge for entrapment rather than pure inclusion [2].

Q: My solid dispersion shows poor flow properties and is hygroscopic. How can I manage this?

  • Cause: Many hydrophilic polymer carriers used in solid dispersions (like PVP) are inherently hygroscopic and can form amorphous, sticky masses.
  • Solution:
    • Additives: Incorporate anti-tacking agents like colloidal silicon dioxide (Aerosil) during the pulverization step.
    • Alternative Carriers: Test different carriers that are less hygroscopic, such as HPMC or certain co-polymers.
    • Further Processing: Subject the final powder to a secondary processing step like dry granulation (slugging) to improve flowability before compression into tablets [5].

Q: After initial success, my solid dispersion shows a decrease in solubility over time. What is happening?

  • Cause: This is a classic sign of crystallization. The amorphous drug, which is in a high-energy state, is physically unstable and may recrystallize upon storage, losing its solubility advantage.
  • Solution:
    • Stabilizing Polymers: Use polymers known to inhibit crystallization, such as HPMCAS.
    • Storage Conditions: Store the solid dispersion in airtight containers with desiccants to avoid moisture uptake, which often catalyzes crystallization [5].

References

reducing Quinoxidine toxicity adrenal effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Reducing Quinoxidine Adrenal Toxicity

Here are answers to common questions from researchers about QdNO adrenal toxicity.

Q1: What is the primary mechanism behind QdNO-induced adrenal toxicity? The primary toxic mechanism is the inhibition of aldosterone synthesis. Studies indicate that the main toxic metabolites are the N1-desoxy derivatives of QdNOs like Quinocetone (QCT), Mequindox (MEQ), and Cyadox (CYA). These metabolites cause dose- and time-dependent damage to adrenal cells, significantly reducing aldosterone production. They achieve this by downregulating the gene and protein expression of key enzymes CYP11B1 and CYP11B2 (aldosterone synthases), as well as crucial transcription factors like NURR1 and CREB [1].

Q2: Which experimental model is suitable for studying this toxicity? The H295R human adrenocortical carcinoma cell line is a validated in vitro model for this purpose. These cells express all the key enzymes for steroid hormone production and are widely used in toxicological studies to assess the effects of substances on steroidogenesis, particularly in the adrenal cortex [1].

Q3: Are there any known compounds that can protect against this adrenal toxicity? Yes, research indicates that Oligomeric Proanthocyanidins (OPC), a natural antioxidant, can provide protection. In H295R cells, OPC was shown to upregulate the expression of transcription factors and the aldosterone synthases CYP11B1 and CYP11B2, thereby helping to restore aldosterone levels and mitigate the adrenal cell damage caused by N1-desoxy QdNO metabolites [1].

Q4: Is adrenal toxicity a common effect among QdNO drugs? Yes, the adrenal glands are a known target organ for this class of compounds. A comparative toxicology experiment in rats and mice confirmed that the pathological process occurs in the adrenal cortex. The study also noted that this compound appeared to be less toxic than Dioxidine, with pathological signs being reversible in most animals after discontinuation [2].

Quantitative Data on QdNO-Induced Toxicity

The table below summarizes key quantitative findings from toxicological studies on QdNOs.

Toxic Agent Key Toxic Metabolite Primary Cellular Effect Observed Outcome in H295R Cells Potential Protective Agent
Quinocetone (QCT) N1-desoxy QCT Downregulation of CYP11B2 [1] Dose-dependent inhibition of aldosterone production [1] Oligomeric Proanthocyanidins (OPC) [1]
Mequindox (MEQ) N1-desoxy MEQ Downregulation of CYP11B1 [1] Downregulation of NURR1 transcription factor [1] Oligomeric Proanthocyanidins (OPC) [1]
Cyadox (CYA) N1-desoxy CYA Downregulation of transcription factors (CREB, SF-1) [1] Time-dependent cell damage [1] Oligomeric Proanthocyanidins (OPC) [1]
This compound Information not specified in results Target organ: adrenal cortex [2] Pathological signs were reversible in most animals after discontinuation [2] Information not specified in results

Experimental Protocol: Assessing Toxicity & Protection In Vitro

This protocol outlines a method to assess the adrenal toxicity of QdNOs and the efficacy of protective agents using H295R cells.

1. Cell Culture:

  • Maintain H295R cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 medium, supplemented with insulin, transferrin, selenium, and fetal bovine serum under standard conditions (e.g., 37°C, 5% CO₂).

2. Compound Treatment:

  • Prepare stock solutions of the QdNO of interest (e.g., Quinocetone, Mequindox) and its N1-desoxy metabolites, as well as the protective agent (e.g., OPC).
  • Experimental Groups:
    • Control Group: Culture medium only.
    • Toxicant Groups: Cells treated with a range of concentrations of the QdNO or its metabolite.
    • Protection Group: Cells pre-treated or co-treated with OPC followed by the QdNO toxicant.

3. Endpoint Analysis:

  • Cell Viability Assay: Use MTT or WST-1 assay to measure dose and time-dependent cell damage after 24-48 hours of exposure [1].
  • Aldosterone Measurement: Use an ELISA kit to quantify aldosterone levels in the cell culture supernatant. Expect a dose-dependent reduction in QdNO groups and a restoration in OPC protection groups [1].
  • Gene Expression Analysis: Extract total RNA and perform qRT-PCR to analyze the expression levels of genes including CYP11B1, CYP11B2, NURR1, NGFIB, and CREB [1].
  • Protein Expression Analysis: Use Western Blotting to confirm the changes in CYP11B1 and CYP11B2 protein levels.

Experimental Workflow Visualization

The diagram below illustrates the logical workflow for planning and conducting experiments to investigate QdNO adrenal toxicity.

Start Plan QdNO Adrenal Toxicity Study Model In Vitro Model: H295R Cell Line Start->Model Setup Experimental Setup Model->Setup Groups Treatment Groups Setup->Groups Analysis Endpoint Analysis Setup->Analysis G1 Control G2 QdNOs & Metabolites G3 Protection (OPC + QdNOs) A2 Hormone Level (ELISA) G2->A2 Reduced Aldosterone A3 Gene/Protein Expression G3->A3 Restored CYP11B2 Assays Assays Analysis->Assays Result Analyze Data & Draw Conclusions Analysis->Result A1 Cell Viability (MTT)

Experimental workflow for QdNO toxicity study

Toxicity Mechanism Signaling Pathway

The diagram below visualizes the proposed molecular signaling pathway of QdNO-induced adrenal toxicity and the protective mechanism of OPC.

N1 N1-desoxy QdNO Metabolites TF Transcription Factors (NURR1, NGFIB, CREB) N1->TF Downregulates Enzyme Aldosterone Synthases (CYP11B1, CYP11B2) TF->Enzyme Downregulates Aldo Aldosterone Production Enzyme->Aldo Reduced Toxicity Adrenal Cell Damage Aldo->Toxicity Leads to OPC Oligomeric Proanthocyanidins (OPC) OPC->TF Upregulates OPC->Enzyme Upregulates

QdNO toxicity and OPC protection pathway

References

Quinoxidine mutagenicity concerns addressing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Quinoxidine Mutagenicity

Q1: What is the fundamental concern regarding this compound and mutagenicity? this compound exhibits mutagenic properties primarily because it can cause damage to bacterial DNA. This activity is intrinsically linked to the presence of its N-oxide functional groups [1] [2]. The mutagenic process is redox-activated, meaning the compound is reduced inside the bacterial cell, leading to the generation of free radicals that subsequently cause DNA strand breaks [2].

Q2: What is the underlying mechanism of action? The mutagenic mechanism involves a hypoxia-selective, enzymatic reduction of the quinoxaline 1,4-di-N-oxide structure [1] [2]. The generally accepted pathway is illustrated below:

G A This compound (Quinoxaline 1,4-di-N-oxide) B One-electron Reduction (e.g., by Xanthine Oxidase) A->B C Neutral Radical Intermediate B->C D DNA Strand Breaks C->D Direct H⁺ abstraction from DNA backbone E Quinoxaline Monoxide C->E Stable product F Reactive Oxygen Species (ROS) C->F Fragmentation F->D Indirect damage

The primary consequences of this mechanism are:

  • Direct DNA Damage: The radical intermediate can directly abstract hydrogen atoms from the DNA backbone, leading to single and double-strand breaks [2].
  • Oxidative Stress: The process generates reactive oxygen species (ROS), contributing to oxidative stress and further DNA damage within the cell [2].
  • SOS Response Induction: The extensive DNA damage triggers the bacterial SOS response, a global DNA repair system that is also a hallmark of mutagen exposure [2].

Experimental Evidence & Key Data

The mutagenicity of this compound and related compounds has been consistently demonstrated in standard testing systems.

Table 1: Mutagenicity of this compound and Related Compounds in *Salmonella typhimurium*

Compound Tested Mutation Types Induced Key Findings Source
Quindoxin Base pair substitutions, Frameshift mutations Mutagenicity was independent of metabolic activation (rat liver microsomes). [1]
Carbadox, Olaquindox Base pair substitutions, Frameshift mutations Activity was potentiated under anaerobic conditions. [1]
Quinoxaline (fully reduced derivative) Not mutagenic Confirmed that N-oxide groups are essential for activity. [1]
This compound Mutagenic in S. typhimurium Specifically identified as a mutagen in test systems. [3]

Table 2: Bacterial Strain Susceptibility to Quinoxaline-di-N-Oxides

| Bacterial Strain | Genotype / Characteristics | Observed Susceptibility | | :--- | :--- | :--- | | recA mutants | Deficient in homologous recombination repair | More susceptible than wild-type | [1] | | uvrB mutants | Deficient in nucleotide excision repair | More susceptible than wild-type | [1] | | PolA, recB, recC, exrA mutants | Various DNA repair deficiencies | More susceptible than repair-proficient strains | [2] |

Troubleshooting & Risk Mitigation

Q3: How can mutagenicity risks be managed in an experimental setting? While the mutagenic potential is inherent, you can manage the risks with the following strategies:

  • Use of Scavengers: In in vitro assays, the addition of free radical scavengers (e.g., thiourea) has been shown to attenuate both the antibacterial action and DNA damage caused by QdNOs, confirming the radical-mediated mechanism [2].
  • Strict Containment: Handle this compound and related compounds in accordance with laboratory safety protocols for mutagens. This includes the use of appropriate personal protective equipment (PPE) and proper containment to prevent personal exposure and environmental contamination.
  • Compound Selection: Consider if compounds from the quinoxaline family without the N-oxide groups are suitable for your research purpose, as these are demonstrated to be non-mutagenic [1].

Q4: What is the connection between antibacterial and mutagenic activity? The antibacterial and mutagenic activities of quinoxaline-di-N-oxides share a common mechanism. Both depend on the same bacterial activation pathway that reduces the parent compound, leading to DNA damage [1]. This DNA damage, if not properly repaired, leads to mutations (mutagenicity) or cell death (antibacterial activity) [2]. The finding that DNA repair-deficient mutants are more susceptible to both the antibacterial and mutagenic effects strongly supports this shared pathway [1] [2].

Experimental Workflow for Mutagenicity Assessment

For researchers needing to evaluate novel quinoxaline derivatives, the following workflow outlines a standard assessment approach, referencing established methods.

G Start Start: Test Compound Quinoxaline Derivative A Ames Test (Salmonella/Microsome) Start->A B SOS Response Assay (e.g., umu test) A->B If positive or inconclusive D Data Integration & Risk Assessment A->D Direct assessment C Mechanistic Studies (EPR, Enzyme Inhibition) B->C To elucidate pathway C->D End Conclusion on Mutagenic Potential D->End

Key Experimental Considerations:

  • Metabolic Activation: The Ames test should be conducted both in the presence and absence of a metabolic activation system (e.g., S9 liver fraction) to detect promutagens, although QdNOs are often direct-acting [1].
  • Strain Selection: Include a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) to detect both frame-shift and base-pair substitution mutations [1] [3].
  • Anaerobic Conditions: Given that the activity of QdNOs is enhanced under anaerobic conditions [1], consider testing under these parameters for a comprehensive safety profile.

References

Understanding the Therapeutic Index of Quinoxidine

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic index is a measure of a drug's safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity. A wider window is better. For Quinoxidine, optimizing this index is crucial due to its known toxicity concerns alongside valuable antibacterial properties [1].

  • Clinical Context: this compound has been used clinically as a broad-spectrum antibacterial agent [1].
  • Primary Toxicity Concern: The primary challenge is its organ toxicity, particularly targeting the adrenal glands. A chronic toxicology study found that both this compound and the related drug Dioxidine cause pathological processes in the adrenal cortex. The study noted that this compound was less toxic than Dioxidine, with signs of toxicity being reversible in most animals after discontinuation [2].
  • Additional Challenges: Other drawbacks noted in the wider class of quinoxaline 1,4-dioxides include low solubility, potential mutagenicity, photoallergic reactions, and the development of bacterial resistance [1].

Strategies for Optimizing the Therapeutic Index

Here are key strategies you can employ to improve this compound's therapeutic profile:

Strategy Key Objective Experimental Considerations
Structure-Activity Relationship (SAR) Studies Modify core structure to enhance efficacy and reduce toxicity [1] [3]. Synthesize analogs with different substituents; test antibacterial potency vs. cytotoxicity; assess impact on mutagenicity [1].
Formulation & Bioavailability Enhancement Improve solubility and delivery to target sites [1]. Explore salt forms, co-crystals, or nano-formulations; develop targeted delivery systems (e.g., liposomes) [1].
Dosing Regimen Optimization Establish dosing that maintains efficacy while minimizing accumulation [2]. Conduct pharmacokinetic studies (ADME); define optimal dosing frequency and treatment duration based on half-life and clearance [2].

The experimental workflow for implementing these strategies can be visualized as a cyclical process of design, testing, and analysis:

Start Start: Define Optimization Goal Design Design Analogues (SAR-driven) Start->Design Synthesize Synthesize & Characterize Design->Synthesize Test In Vitro/In Vivo Testing Synthesize->Test Analyze Analyze Data (Efficacy vs. Toxicity) Test->Analyze Optimize Optimize Lead Compound Analyze->Optimize Optimize->Design Refine Design

Experimental Protocols & Troubleshooting

This section provides actionable methodologies and solutions for common research problems.

FAQ 1: How can I systematically evaluate and reduce the adrenal toxicity of this compound analogues?

A key protocol involves a chronic in vivo toxicology experiment to assess target organ damage, particularly to the adrenal glands.

  • Experimental Model: Use rats or mice for the study [2].
  • Dosing Regimen: Administer the drug intravenously at various doses, including the intended therapeutic dose and higher multiples. Include a control group receiving only the vehicle [2].
  • Key Endpoints:
    • Histopathological Examination: Focus on the adrenal glands, specifically the cortical layer, for signs of pathology. Compare the reversibility of damage after a drug-free recovery period against a known compound like Dioxidine [2].
    • Clinical Biochemistry: Monitor serum electrolyte levels (e.g., sodium, potassium) and hormone levels related to adrenal function (e.g., cortisol/corticosterone).
    • Organ Weight: Measure absolute and relative adrenal gland weights at sacrifice.

FAQ 2: What is a robust method to screen for improved antibacterial efficacy in new this compound derivatives?

You can use a standard broth microdilution method to determine the Minimum Inhibhibitory Concentration (MIC).

  • Procedure:
    • Prepare serial dilutions of your this compound analogues in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.
    • Inoculate each well with a standardized suspension (~5x10^5 CFU/mL) of target bacterial strains, including reference and clinically isolated strains.
    • Include growth control (bacteria, no drug) and sterility control (broth only) wells.
    • Incubate the plate at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration of the compound that completely prevents visible growth.
  • Troubleshooting:
    • High MIC for all analogues: Review your synthetic route to ensure compound purity. Consider expanding the panel of bacterial strains tested.
    • Erratic results: Ensure the bacterial inoculum is standardized and that compounds are fully dissolved in the culture medium.

FAQ 3: How can I address the common issue of low solubility in new this compound derivatives?

Low solubility can severely limit a drug's bioavailability. The following workflow outlines a stepwise approach to diagnose and solve this problem.

A Is solubility acceptable? B Try salt formation (e.g., HCl, sulfate) A->B No E Proceed to further testing A->E Yes C Try co-crystal formation with GRAS co-formers B->C No D Explore advanced formulations (e.g., liposomes) C->D No D->E Proceed with lead

Key Takeaways for Your Research

  • Primary Focus: The most critical area for improving this compound's therapeutic index is mitigating its adrenal toxicity, as highlighted by chronic toxicology data [2].
  • Systematic Approach: Employ a cycle of SAR-driven design, synthesis, and rigorous biological testing to identify analogues where desired antibacterial activity is separated from toxicological effects [1] [3].
  • Holistic Profiling: A successful optimized candidate should be evaluated not just on potency, but also on a comprehensive profile including solubility, selectivity, and a reduced potential for mutagenicity and photoallergy [1].

References

Understanding Quinoxaline 1,4-Dioxide Photosensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Photoallergy is an acquired, immunologically mediated reaction. It occurs when a chemical substance in the skin is activated by sunlight to form a photoproduct that binds with tissue proteins, creating a complete antigen that triggers a T-cell-mediated delayed hypersensitivity reaction (Type IV) [1]. The key difference from a simpler phototoxic reaction is this involvement of the immune system [2] [1].

Quinoxaline 1,4-dioxides, the core structure of Quinoxidine, are recognized in the literature for their potential to cause photosensitivity reactions, among other disadvantages [3]. The table below summarizes the core issue:

Aspect Description
Core Problem The Quinoxaline 1,4-dioxide structure can be activated by UV radiation, leading to skin reactions [3].
Type of Reaction Reactions can be phototoxic (more common, resembles exaggerated sunburn) or photoallergic (immune-mediated, can cause eczema) [2].
Clinical Signs Redness, itching, swelling, blisters, and rash in sun-exposed areas (face, neck, forearms, hands) [2] [4].

Prevention and Risk Mitigation Strategies

Given the inherent photosensitivity of the chemical class, prevention focuses on rigorous avoidance of triggers. The following table outlines the primary strategies:

Strategy Implementation in a Research Setting
Avoid Sun Exposure Handle the compound in artificial light. Minimize time outdoors, especially during peak UV hours (10 a.m. - 4 p.m.) [4].
Use Protective Clothing Wear long-sleeved lab coats, long pants, and gloves made of tightly woven fabric. Use UV-blocking safety glasses and a broad-brimmed hat if outdoor exposure is unavoidable.
Apply Broad-Spectrum Sunscreen Use a hypoallergenic, mineral-based (physical) sunscreen with Zinc Oxide or Titanium Dioxide on exposed skin. These are less likely to cause further irritation [4].
Review All Chemicals Be aware that other substances in the lab (e.g., certain antimicrobials, NSAIDs) can also cause photosensitivity, potentially compounding the effect [2].

Experimental Design and Safety Protocols

For researchers working with this compound or developing new analogs, consider these experimental approaches:

  • Structural Modification: Research efforts are ongoing to synthesize new Quinoxaline 1,4-dioxide derivatives to overcome drawbacks like photosensitivity and mutagenicity [3]. Consider exploring structure-activity relationship (SAR) studies to identify modifications that reduce photoallergic potential.
  • In Vitro Assays: Implement phototoxicity and photoallergenicity screening assays early in the drug development process. These can include:
    • Photoblast Test: A standard method to identify phototoxic chemicals.
    • Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS upon light exposure, a key mechanism in phototoxicity [2] [5].
  • Administration Route: Note that topical application of any drug carries a higher risk for photoallergic contact dermatitis compared to systemic administration [2]. Safety protocols for handling the pure powder should be stringent.

Diagnosis of Photoallergic Reactions

If a reaction is suspected in a clinical trial setting or by a team member, the following diagnostic steps are recommended [2] [4]:

  • Medical History and Physical Examination: Document all medications and chemicals the individual has been exposed to, and note the distribution of the rash.
  • Photopatch Testing: This is the definitive diagnostic tool. It involves applying suspected allergens (including this compound) to the skin in duplicate patches. One set is exposed to a small amount of UVA radiation, and the reactions are compared after 48 and 72 hours [2] [4].
  • Skin Biopsy: May be performed to help distinguish photoallergic reactions from other skin conditions.

The following diagram illustrates the mechanism of a photoallergic reaction and the points where prevention and diagnosis occur.

photoallergy_workflow cluster_risk Risk Phase UV UV Light Exposure Photoproduct Reactive Photoproduct UV->Photoproduct Drug This compound (Parent Compound) Drug->Photoproduct Activated by Hapten Hapten-Protein Complex (Complete Antigen) Photoproduct->Hapten Binds to Skin Protein Sensitization Sensitization (Initial Exposure) Hapten->Sensitization ImmuneResponse Immune System Activation & Memory Sensitization->ImmuneResponse Induces Elicitation Reaction Elicitation (Subsequent Exposure) ImmuneResponse->Elicitation Symptoms Clinical Symptoms: Itching, Redness, Eczema, Blisters Elicitation->Symptoms Results in Prevention Prevention Strategies: - Sun Avoidance - Protective Clothing - Mineral Sunscreen Prevention->UV Blocks Diagnosis Diagnosis: - Photopatch Testing - Medical History Diagnosis->Symptoms Identifies

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a phototoxic and a photoallergic reaction? A1: Phototoxicity is a direct chemical tissue damage triggered by UV light, resembling a severe sunburn, and can occur on first exposure. Photoallergy is a delayed-type hypersensitivity (allergic) reaction requiring prior sensitization; the immune system is involved, often causing an itchy, eczematous rash [2] [1].

Q2: As a researcher, what is the first step I should take if I suspect a photoallergic reaction to a compound I am working with? A2: The immediate steps are: 1) Cease all exposure to the suspect compound and sunlight/UV light. 2) Gently cleanse the affected skin. 3) Seek a professional medical evaluation from a dermatologist. Inform the physician about all chemicals you have been handling to aid in diagnosis [4].

Q3: Are there specific ingredients I should look for in a sunscreen for use in the lab when working with photosensitizing compounds? A3: Yes. To minimize the risk of additional irritation, choose a hypoallergenic, physical (mineral) sunscreen containing Zinc Oxide or Titanium Dioxide. These ingredients sit on the skin surface to block UV light and are less likely to cause allergic reactions compared to some chemical sunscreens [4].

References

Quinoxidine bacterial resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary mechanisms bacteria use to resist antimicrobial compounds? Bacteria employ several core resistance mechanisms. These include antibiotic inactivation (producing enzymes to degrade or modify the drug), target modification (altering the drug's binding site), reduced permeability (changing cell wall porosity to limit entry), and efflux pumps (actively expelling the drug from the cell) [1]. For many drug classes, efflux pumps are a first-line defense.

  • Q2: What is the role of efflux pumps in multidrug resistance? Efflux pumps, particularly those in the Resistance-Nodulation-cell Division (RND) superfamily, can recognize and extrude a wide range of structurally unrelated antimicrobial compounds [2]. This broad substrate specificity allows a single pump to confer resistance to multiple drug classes simultaneously, leading to Multidrug Resistance (MDR). Overexpression of these pumps is a common problem in clinical isolates [1] [3].

  • Q3: How can I confirm if an efflux pump is contributing to observed resistance? A standard approach is to use an Efflux Pump Inhibitor (EPI) like phenylalanine-arginine beta-naphthylamide (PAβN) in combination with the antimicrobial agent. A four-fold or greater reduction in the Minimum Inhibitory Concentration (MIC) of the antimicrobial in the presence of the EPI is considered positive for efflux pump activity [3].

  • Q4: Beyond chromosomal mutations, how is resistance spread among bacteria? Bacteria can acquire resistance genes through Horizontal Gene Transfer (HGT). Plasmid-mediated resistance is a major route, where mobile genetic elements carry genes encoding for resistance traits, such as efflux pumps (e.g., OqxAB) or protective proteins (e.g., qnr), and transfer them between bacteria [4].

Troubleshooting Guides

Issue: Investigating Efflux Pump-Mediated Resistance

Efflux pumps, especially RND-type, are frequently implicated in resistance to compounds like fluoroquinolones and tetracyclines.

  • Hypothesis: Resistance in the clinical isolate is driven by the overexpression of an RND-type efflux pump.

  • Experimental Objectives:

    • Phenotypically confirm efflux pump activity using an inhibitor.
    • Genotypically identify the presence and expression levels of specific pump genes.
  • Protocol 1: Phenotypic Detection of Efflux Activity This protocol determines if efflux pumps are functionally contributing to resistance.

    • Determine Baseline MIC: Perform antimicrobial susceptibility testing (e.g., broth microdilution or E-test) for the antibiotic(s) of interest against your bacterial isolate. Follow CLSI guidelines for interpretation [4] [3].
    • Repeat with EPI: Incorporate an EPI like PAβN at a sub-inhibitory concentration (e.g., 25 µg/mL) into the testing medium and re-determine the MIC [3].
    • Interpretation: A ≥4-fold decrease in the MIC in the presence of the EPI is a positive indicator of efflux pump activity.
  • Protocol 2: Genotypic Detection of Efflux Pump and Regulatory Genes This protocol identifies the specific genes present, which is crucial for understanding the resistance mechanism.

    • DNA Extraction: Use a commercial kit or boiling method to extract genomic DNA from a fresh bacterial culture [4].
    • PCR Amplification: Design primers specific to the efflux pump genes of interest (e.g., adeB, adeG, adeJ for Acinetobacter baumannii or oqxA/oqxB for Klebsiella pneumoniae). Also, target their regulatory genes (e.g., adeRS, adeN) [3].
    • Sequence Analysis: Sequence the PCR products, particularly the regulatory genes. Use tools like NCBI BLAST and ClustalW for multiple sequence alignment to identify mutations compared to reference strains [3].
  • Protocol 3: Quantifying Gene Expression via qRT-PCR If a pump gene is present, this protocol determines if it is overexpressed.

    • RNA Extraction: Grow bacteria to mid-log phase and extract total RNA using an RNA stabilization and isolation kit. Treat samples with DNase to remove genomic DNA contamination [3].
    • cDNA Synthesis: Perform reverse transcription to generate cDNA.
    • qRT-PCR: Run quantitative real-time PCR using specific primers for the target efflux pump gene (e.g., adeB) and a stable reference gene (e.g., rpoB). Calculate the relative expression levels using the 2^(-ΔΔCt) method [3].

The workflow below visualizes the key experimental steps from these protocols.

cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_expr Expression Analysis Start Start: Bacterial Isolate Pheno1 Determine Baseline MIC Start->Pheno1 Pheno2 Determine MIC with Efflux Pump Inhibitor (EPI) Pheno1->Pheno2 Pheno3 Interpret Result: ≥4-fold MIC reduction? Pheno2->Pheno3 Geno1 PCR for Efflux Pump & Regulatory Genes Pheno3->Geno1 Yes Confirmation Confirmed Efflux Pump Mediated Resistance Pheno3->Confirmation No Geno2 Sequence Regulatory Genes (e.g., adeRS) Geno1->Geno2 Geno3 Identify Mutations Geno2->Geno3 Expr1 Extract RNA & Synthesize cDNA Geno3->Expr1 Expr2 Quantitative Real-Time PCR (qRT-PCR) Expr1->Expr2 Expr3 Calculate Relative Gene Expression Expr2->Expr3 Expr3->Confirmation

Experimental Workflow for Efflux Pump Analysis

Issue: High-Level Resistance Despite Absence of Target Gene Mutations

When common resistance genes or target mutations are not found, consider plasmid-mediated resistance or biofilm formation.

  • Hypothesis 1: Plasmid-mediated resistance genes (e.g., qnr) are conferring low-level resistance, potentially working with efflux pumps.

  • Hypothesis 2: Biofilm formation is contributing to phenotypic tolerance.

  • Troubleshooting Steps:

    • Screen for Plasmid-Mediated Genes: Perform PCR for common plasmid-borne resistance determinants. For quinolone resistance, screen for qnrA, qnrB, qnrS, etc. [4]. The table below shows an example of co-occurrence from a study on K. pneumoniae.

    • Assess Biofilm Formation: Use methods like crystal violet staining on a microtiter plate to quantify biofilm biomass [1] [5]. Biofilms can reduce antibiotic penetration and create tolerant persister cells.

    • Investigate Gene Transfer: If plasmids are suspected, perform conjugation or transformation assays to confirm the mobility of the resistance trait [4].

Data Presentation: Example Resistance Gene Analysis

The table below summarizes quantitative data from a relevant study, illustrating how resistance genes and MIC values can be correlated.

Table: Correlation of qnr Genes and Ciprofloxacin MIC in K. pneumoniae Isolates [4]

Isolate Source Ciprofloxacin MIC (μg/ml) oqxA oqxB qnrB qnrS
4 Urine 32 + + + -
5 Trachea (ICU) 128 + + + -
... ... ... ... ... ... ...
Summary >80% of isolates showed high resistance to fluoroquinolones. ≥256 in 20% of qnr-positive strains 96% of qnr-positive strains were positive. 96% of qnr-positive strains were positive. 20% of total isolates. 9% of total isolates.

Note: + indicates presence, - indicates absence of the gene. This data shows a high co-occurrence of qnr genes and the OqxAB efflux pump, which may contribute to high-level resistance.

Key Considerations for Your Research

  • Strain Diversity: Be aware that resistance mechanisms can vary significantly between bacterial species and even between strains of the same species. Always confirm the genetic background of your isolates [3].
  • Combined Mechanisms: Resistance is often multifactorial. A bacterium may possess an efflux pump, a modifying enzyme, and a target site mutation simultaneously, leading to very high-level resistance [1].
  • Novel Strategies: The field is moving towards innovative solutions to combat resistance. For example, combining CRISPR/Cas9 to target resistance genes with nanoparticle technology for delivery is an emerging area of research [5].

References

Why do some Quinoxaline 1,4-di-N-oxides (QdNOs) show selective toxicity for cancer cells?

Author: Smolecule Technical Support Team. Date: February 2026

The selective toxicity of QdNOs for cancer cells is based on exploiting the unique biochemical environment of tumors. The table below summarizes the key mechanisms:

Mechanism Description Key Experimental Evidence
Hypoxia-Selective Activation [1] Under low oxygen (hypoxia), enzymes reduce the QdNO prodrug, generating reactive radicals that cause DNA strand breaks. DNA cleavage assays under hypoxic vs. normoxic conditions; use of radical scavengers to reduce toxicity [1].
Exploitation of Elevated Oxidative Stress [2] Cancer cells have higher levels of reactive oxygen species (ROS). QdNOs can inhibit antioxidant enzymes (e.g., SOD), pushing ROS beyond a lethal threshold. Flow cytometry to measure superoxide (O₂⁻) accumulation; Western blot showing upregulated SOD/catalase in cancer cells; MTT assays showing protection by ROS scavengers [2].
Structure-Activity Relationship (SAR) [1] The 1,4-di-N-oxide moiety is essential for hypoxia-selective activity. Losing one or both oxygen atoms drastically reduces the effect. Comparison of antibacterial/cytotoxic activity of parent compounds vs. their de-oxygenated analogs [1].

These mechanisms can be visualized in the following diagram, which shows the pathway from prodrug activation to cancer cell death:

Figure 1: Mechanisms of selective cancer cell killing by QdNOs. The diagram highlights activation in hypoxia and exploitation of high ROS in cancer cells.

How can I design an experiment to test the selectivity of a new QdNO compound?

A robust experiment tests the compound against both cancer and normal cell lines under different conditions. The workflow below outlines the key steps:

Experiment_Flow Step1 1. Cell Line Selection Step2 2. Treatment Conditions Step1->Step2 CancerLine Cancer Cell Line (e.g., HL-60, Ovarian Ca.) Step1->CancerLine NormalLine Normal Cell Line (e.g., Lymphocytes) Step1->NormalLine Step3 3. Viability & Selectivity Assessment (MTT Assay) Step2->Step3 Normoxia Normoxia (21% O₂) Step2->Normoxia Hypoxia Hypoxia (1-2% O₂) Step2->Hypoxia Step4 4. Mechanistic Studies Step3->Step4 Step5 5. Data Analysis Step4->Step5 ROS_Measure ROS Measurement (Flow Cytometry) Step4->ROS_Measure DNA_Assay DNA Damage Assay (Comet Assay) Step4->DNA_Assay

Figure 2: A generalized experimental workflow for testing QdNO selectivity.

Detailed Experimental Protocols

1. Cell Viability and Selectivity Assessment (MTT Assay) [2]

  • Principle: Metabolically active cells convert yellow MTT into purple formazan crystals.
  • Procedure:
    • Seed cancer and normal cells in a 96-well plate.
    • After 24 hours, treat with a concentration range of your QdNO compound. Include a negative control (vehicle alone).
    • For hypoxia studies, place plates in a specialized hypoxia workstation (1-2% O₂). Normoxia controls remain at 21% O₂.
    • Incubate for 24-72 hours.
    • Add MTT reagent and incubate for 2-4 hours.
    • Dissolve the formed formazan crystals with a solvent (e.g., DMSO).
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate % cell viability = (Absorbance of treated well / Absorbance of control well) * 100. The Selectivity Index (SI) can be calculated as SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). A higher SI indicates greater selectivity.

2. Measuring Intracellular ROS (Flow Cytometry) [2]

  • Principle: A fluorescent probe (e.g., DCFH-DA) is oxidized by ROS inside the cell, producing a detectable fluorescent signal.
  • Procedure:
    • Treat cells with your QdNO compound.
    • Load the cells with DCFH-DA (5-10 µM) for 20-30 minutes at 37°C.
    • Wash the cells to remove excess dye.
    • Analyze the cells immediately using a flow cytometer with an excitation wavelength of 488 nm and emission detection at 530 nm.
  • Troubleshooting: Run parallel samples treated with a known ROS scavenger (e.g., N-acetylcysteine, NAC). If the fluorescence signal decreases, it confirms the signal is ROS-specific.

What are common issues when testing QdNO selectivity and how can I solve them?

Issue Possible Cause Potential Solution

| Lack of Selectivity | The compound is generally toxic or the chosen "normal" cell line is inappropriate. | - Re-check the purity and stability of your compound.

  • Use primary cells or a more relevant, non-transformed cell line as the normal control. | | Weak Cytotoxic Effect | The QdNO derivative is not a good prodrug or is not effectively activated. | - Verify the integrity of the 1,4-di-N-oxide group (e.g., by mass spectrometry).
  • Ensure your hypoxia system is properly maintained and calibrated. | | High Variability in ROS Data | Inconsistent cell loading of the fluorescent dye or photo-bleaching of the probe. | - Standardize the dye loading time and temperature precisely across all replicates.
  • Keep samples in the dark after dye loading and perform readings quickly. | | Inability to Reproduce Hypoxic Selectivity | Insufficient oxygen depletion in the hypoxia chamber or exposure time too short. | - Continuously monitor oxygen levels within the chamber.
  • Extend the treatment duration under hypoxia, as the effect is time-dependent. |

A Broader Strategy: Exploiting Cancer's Weaknesses

The principle of using QdNOs aligns with a wider concept in oncology called "cyclotherapy" or selective protection [3]. This strategy aims to protect normal cells while killing resistant cancer cells by exploiting fundamental differences in cell biology, such as the near-universal dysregulation of the p53 tumor suppressor pathway in cancer [3].

References

Quinoxidine metabolic stability enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Quinoxaline 1,4-Dioxides

Quinoxidine, also known as 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, is a derivative of Quinoxaline 1,4-dioxide [1] [2]. This class of heterocyclic N-oxides is known for a broad spectrum of biological activities, including antibacterial, antitumor, and antiparasitic effects [1].

Despite this promising activity, Quinoxaline 1,4-dioxides can have drawbacks such as low solubility and mutagenicity, which are closely linked to their metabolic profile [1]. Therefore, enhancing metabolic stability is a crucial goal in optimizing these compounds.

Troubleshooting Guide & FAQs

This section addresses common challenges and strategic questions you might encounter.

Frequently Asked Questions

  • Q1: What are the common metabolic soft spots in Quinoxaline 1,4-dioxide scaffolds?

    • A: While specific data for this compound is limited, common soft spots in similar heterocyclic N-oxides often include the N-oxide groups themselves and unsubstituted aromatic rings, which are susceptible to oxidative metabolism and reduction by enzymes like reductases [1] [3]. The acetoxymethyl groups in this compound could also be targets for hydrolytic enzymes.
  • Q2: What general strategies can I use to block metabolic soft spots?

    • A: A widely used strategy is to introduce steric hindrance or alter electron density at the predicted soft spot [3]. This can be achieved by:
      • Introducing halogen atoms (e.g., -F, -Cl) or other electron-withdrawing groups onto aromatic rings to block oxidative metabolism [3].
      • Replacing metabolically labile groups (e.g., acetates) with more stable bioisosteres.
      • Systematic ring modification, such as changing the size or saturation of ring systems, to reduce lipophilicity and shield vulnerable sites [3].
  • Q3: How can I quickly assess the success of my structural modifications?

    • A: The most standard method is to use in vitro metabolic stability assays in liver microsomes or hepatocytes from multiple species (e.g., human, rat, mouse) [3]. The primary metric is the disappearance half-life of the parent compound over a fixed incubation period. A successful modification will show a longer half-life and a lower intrinsic clearance.

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used in metabolic stability studies.

Protocol 1: Metabolic Stability Assay in Liver Microsomes

This assay primarily measures oxidative (Phase I) metabolism.

  • Preparation: Thaw liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and a 10 mM NADPH regenerating system.
  • Incubation: In a 96-well plate, mix the test compound (e.g., 1 µM), liver microsomes (0.5 mg/mL protein concentration), and phosphate buffer. Pre-incubate for 5 minutes at 37°C with shaking.
  • Initiation: Start the reaction by adding the NADPH regenerating system.
  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot and quench the reaction with an equal volume of ice-cold acetonitrile.
  • Analysis: Centrifuge the quenched samples, analyze the supernatant using LC-MS/MS, and measure the peak area of the parent compound remaining.
  • Data Calculation: Plot the natural logarithm of the parent compound concentration remaining versus time. The slope of the linear regression is the elimination rate constant (k), from which the in vitro half-life can be calculated: t₁/₂ = 0.693 / k [3].

Protocol 2: Metabolic Stability in Hepatocytes

This system provides a more complete picture as it contains both Phase I and Phase II (conjugative) enzymes [3].

  • Cell Preparation: Thaw cryopreserved human hepatocytes and suspend in an appropriate incubation medium at a density of 0.5-1.0 million viable cells/mL.
  • Incubation: Add the test compound (1 µM) to the cell suspension and incubate at 37°C under a controlled atmosphere (e.g., 5% CO₂).
  • Sampling: At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), centrifuge the samples to pellet the cells.
  • Analysis: Transfer the supernatant and process it similarly to the microsomal assay, using LC-MS/MS to quantify the parent compound over time.
  • Data Calculation: Calculate the half-life and intrinsic clearance as in Protocol 1.

Data Presentation Framework

Since quantitative data for this compound is unavailable, the table below outlines a framework for recording and comparing your experimental results.

Framework for Reporting Metabolic Stability Data

Compound ID / Modification In Vitro Half-life (min) Intrinsic Clearance (µL/min/mg) % Remaining after 45 min
Human Liver Microsomes
This compound (Lead) (To be measured) (To be calculated) (To be measured)
Analog A (e.g., Fluorinated) ... ... ...
Analog B (e.g., Ring Modified) ... ... ...
Human Hepatocytes
This compound (Lead) (To be measured) (To be calculated) (To be measured)
Analog A ... ... ...
Analog B ... ... ...

Visualizing Workflows & Strategies

The following diagrams, generated with Graphviz, illustrate the core experimental workflow and a strategic approach to optimization.

Diagram 1: Metabolic Stability Assessment Workflow

G Start Start: New this compound Analog P1 In Vitro Assay (Liver Microsomes/Hepatocytes) Start->P1 D1 Data: Calculate Half-life & Clearance P1->D1 Decision Stability Improved? D1->Decision P2 Proceed to further in vivo PK studies Decision->P2 Yes P3 Design new analogs based on structure-metabolism relationships Decision->P3 No P3->P1 Test new compound

Diagram 2: Strategy for Enhancing Metabolic Stability

G Problem Problem: Rapid Metabolism Identify Identify Metabolic Soft Spots Problem->Identify Strategy Implement Blocking Strategy Identify->Strategy S1 Introduce Halogen Substituents Strategy->S1 S2 Replace Labile Functional Groups Strategy->S2 S3 Modify Core Ring Structure Strategy->S3 Goal Goal: Improved Metabolic Stability S1->Goal S2->Goal S3->Goal

References

Comparative Profile: Dioxidine vs. Quinoxidine

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes key comparative data from toxicology and pharmacokinetic studies.

Feature Dioxidine Quinoxidine
Chemical Name 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide [1] 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide [1]
Primary Toxicity Target (in chronic experiments) Adrenal glands (cortical layer) [2] Adrenal glands (cortical layer) [2]
Toxicity Profile (in rats/mice) Higher toxicity; Pathological changes in adrenals continued to progress after drug discontinuation [2] Lower toxicity; Pathological signs in adrenals were reversible in most animals after drug discontinuation [2]
Metabolic Profile Active antibacterial compound [3] Prodrug; converted to Dioxidine in the body via deacetylation [3]
Detection in Urine Directly detected in urine after administration [3] Not detected in urine; instead, its metabolite, Dioxidine, is found [3]

Detailed Experimental Data and Methodologies

Here is a deeper look into the key experiments that generated the comparative data.

Chronic Toxicology Experiment

This study provides the primary basis for comparing the safety profiles of the two compounds.

  • Objective: To compare the chronic toxicity of Dioxidine and this compound.
  • Methodology: The drugs were administered intravenously to rats and mice over a prolonged period in a controlled experiment. Researchers then observed and compared the pathological effects on various organs [2].
  • Key Findings: The adrenal glands were identified as the primary target organ for both drugs. The critical difference was that the adverse effects on the adrenal cortex were reversible with this compound but continued to progress even after stopping Dioxidine [2]. This led to the conclusion that this compound is the less toxic of the two compounds.
Urinary Excretion and Metabolism Study

This study clarified the metabolic relationship between this compound and Dioxidine.

  • Objective: To investigate the urinary excretion and metabolic fate of Dioxidine and this compound.
  • Methodology: Mice were given the compounds via enteral or subcutaneous routes. Their urine was collected and analyzed over time using spectrochromatography to identify the presence of the drugs and their metabolites [3].
  • Key Findings:
    • Dioxidine was directly excreted in the urine and could be detected for 7-24 hours, depending on the dose [3].
    • This compound itself was not found in the urine. Instead, the urine of animals that received this compound contained Dioxidine, indicating that This compound acts as a prodrug that undergoes deacetylation in the body to form the active compound, Dioxidine [3]. The excretion dynamics of this Dioxidine matched that of administered Dioxidine directly.

Metabolic Pathway of this compound

The experimental data establishes that this compound is a prodrug. The following diagram illustrates its metabolic activation.

G This compound This compound Metabolism Metabolism This compound->Metabolism In vivo Dioxidine Dioxidine Metabolism->Dioxidine Deacetylation Antibacterial_Effect Antibacterial_Effect Dioxidine->Antibacterial_Effect

Key Insights for Research and Development

  • Toxicity Advantage: this compound's lower toxicity and reversible effects on the adrenal glands present a significant safety advantage over Dioxidine [2].
  • Prodrug Strategy: The metabolism data shows that a prodrug approach (using this compound) can effectively deliver the active moiety (Dioxidine) while improving the compound's toxicological profile [3]. This is a valuable strategy for optimizing drug candidates in this class.
  • Research Focus: The identified toxicity in the adrenal cortex for both drugs is a critical area for further investigation to understand the mechanism and potentially mitigate this side effect in future derivatives [2].

References

Quinoxidine vs Dioxidine toxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Comparison

The table below summarizes the key comparative findings from a chronic toxicology experiment [1].

Feature Dioxidine Quinoxidine
Compound Class Quinoxaline 1,4-di-N-oxide derivative [2] [3] Quinoxaline 1,4-di-N-oxide derivative [2] [3]
Primary Target Organ Adrenals (cortical layer) Adrenals (cortical layer)
Nature of Lesions Progressive, continuing after drug discontinuation Reversible in the majority of animals
Overall Toxicity More toxic Less toxic

Detailed Experimental Data

The data in the table above is based on the following experimental details:

  • Study Objective: To compare the chronic toxicity of Dioxidine and this compound [1].
  • Experimental Subjects: Rats and mice [1].
  • Route of Administration: Intravenous [1].
  • Key Findings:
    • For both drugs, the adrenal glands were identified as the target organ, with the pathological process specifically occurring in the cortical layer [1].
    • The adverse effects of Dioxidine were found to be progressive, meaning they continued to worsen even after the administration of the drug was stopped [1].
    • In contrast, pathological signs in the adrenals caused by this compound were reversible in most animals, particularly at a dose of 100 mg/kg [1]. This key difference led the authors to conclude that this compound is the less toxic of the two compounds [1].

Mechanisms and Broicher Context

While the specific mechanisms for Dioxidine and this compound are not detailed in the retrieved study, research on their chemical class provides crucial context.

  • General Mechanism of Action: Quinoxaline 1,4-di-N-oxides (QdNOs) are considered "bioreductive" agents [2]. Their activity increases under low-oxygen (hypoxic) conditions. They are enzymatically reduced within cells, a process that generates reactive radical intermediates [2].
  • Primary Cellular Target: These radical intermediates can cause DNA damage, including direct strand breaks. This is considered a primary mechanism for their antibacterial and cytotoxic effects [2]. The following diagram illustrates this general pathway:

G A QdNO Prodrug (e.g., Dioxidine, this compound) B Cellular Reductase (e.g., Xanthine Oxidase) A->B Enters Cell C Reduction & Radical Formation (Carbon-centered, Aryl radicals) B->C One-electron Transfer D DNA Damage (Strand breaks, SOS response) C->D Direct Attack E Oxidative Stress (Reactive Oxygen Species) C->E Secondary Reaction E->D Causes

References

Comparative Antibacterial Analysis of Quinoxaline 1,4-di-N-Oxides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Quinoxaline 1,4-di-N-oxide derivatives (QdNOs), a class that includes Quinoxidine, and compares them with a modern bioactive compound, Quercetin.

Antibacterial Agent Class Reported Antibacterial Spectrum Key Experimental Findings & Potency Primary Mechanism of Action

| Quinoxaline 1,4-di-N-oxides (QdNOs) [1] | Synthetic Antimicrobials | Broad-spectrum (e.g., against E. coli and enteric pathogens) [1] | • Induced SOS response & oxidative stress in E. coli. • MIC/MBC values determined by standard microdilution methods. • Activity is radical-dependent (carbon-centered, aryl-type) [1]. | Oxidative DNA damage, initiated by metabolic activation and radical formation [1]. | | Quercetin (QUR) [2] | Bioactive Phytochemical | Broad-spectrum (Gram-negative: A. baumannii, E. coli, P. aeruginosa; Gram-positive: S. aureus, S. pneumoniae) [2] | • Zone of Inhibition: 7-23 mm (Disc Diffusion). • Strong binding affinity to bacterial targets (e.g., LasR: -10.3 kcal/mol). • Shows synergistic effects with conventional antibiotics (PIP, CEF) [2]. | High-affinity binding to critical bacterial proteins (e.g., Sortase B, Multidrug Efflux Pump AdeJ, LasR) [2]. |

Detailed Experimental Data and Protocols

For researchers to replicate and build upon these findings, here is a detailed breakdown of the key experimental methodologies referenced in the table.

Antimicrobial Susceptibility Testing (AST)

This is a fundamental first step to determine the effectiveness of an antibacterial agent.

  • Kirby-Bauer Disk Diffusion Test: This method involves inoculating a Mueller-Hinton agar plate with a bacterial lawn. Filter paper disks impregnated with the antibacterial agent are placed on the agar. After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters and compared to standardized charts to determine susceptibility or resistance [3]. This method was used to demonstrate Quercetin's activity [2].
  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination: This dilution test is used to find the lowest concentration of a drug that inhibits visible bacterial growth (MIC) and the concentration that kills ≥99.9% of the inoculum (MBC). It can be performed in test tubes (macrobroth) or 96-well microdilution trays. The results help identify the correct therapeutic dosage [3]. This method was central to the study of QdNOs [1].
Mechanism of Action Studies for QdNOs

The following integrated approaches were used to systematically elucidate the antibacterial mechanism of QdNOs [1]:

  • Transcriptomic and Proteomic Profiling: The changes in gene expression (transcriptomics) and protein levels (proteomics) in E. coli after exposure to QdNOs were analyzed. This revealed the induction of the SOS response (a DNA repair pathway) and oxidative stress, pointing towards the primary mechanism of action.
  • Biochemical Assays for Oxidative Stress: Reactive oxygen species (ROS) were directly measured in treated bacteria using specific assay kits and fluorescent probes. The role of ROS was confirmed by observing that free radical scavengers reduced the antibacterial effect and DNA damage.
  • Electron Paramagnetic Resonance (EPR): This technique was used to directly identify and characterize the specific radical intermediates (carbon-centered and aryl-type radicals) generated by QdNOs within the bacterial cells.
  • Enzyme Identification: Through biochemical inhibition studies, xanthine oxidase was identified as one of the bacterial enzymes responsible for metabolically "activating" QdNOs into their radical form.

Proposed Antibacterial Mechanism of Quinoxaline 1,4-di-N-Oxides

Based on the experimental data, the following diagram illustrates the systematic antibacterial action of QdNOs, such as this compound, as revealed by the integrated transcriptomic and proteomic study [1].

G QdNO QdNO Administration Activation Metabolic Activation (via e.g., Xanthine Oxidase) QdNO->Activation Radicals Generation of Radical Intermediates Activation->Radicals DNA_Damage Oxidative DNA Damage Radicals->DNA_Damage OxStress Oxidative Stress Radicals->OxStress SOS Induction of SOS Response DNA_Damage->SOS CellDeath Bacterial Cell Death SOS->CellDeath Fails to Repair Damage OxStress->CellDeath

Interpretation and Research Implications

  • Data Limitations and Context: The information on the specific compound "this compound" is sparse and dated. Its profile is inferred from studies on its parent class, QdNOs. In contrast, data for Quercetin is recent and robust, highlighting it as a strong, naturally derived lead candidate [2].
  • Mechanistic Insight: The value of the multi-omics approach (transcriptomics/proteomics) is clearly demonstrated in the QdNO study. It provides a systematic, evidence-based model for the mechanism of action, moving beyond hypothesis to a detailed pathway [1].
  • Practical Application: The described experimental protocols (AST, MIC/MBC, mechanistic studies) provide a validated workflow that can be applied to evaluate new quinoxaline derivatives or other novel antibacterial compounds.

References

SAR and Antiproliferative Activity of Quinoxaline Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from a 2021 study on 1,2,3,4-4H-quinoxaline derivatives, which are investigated as colchicine binding site inhibitors (CBSIs). These compounds hold potential for overcoming multidrug resistance associated with other tubulin inhibitors [1].

Compound Antiproliferative Activity (HT-29) Antiproliferative Activity (Hela) Tubulin Polymerization Inhibition Key Mechanism Insights
11a Most potent activity Most potent activity Inhibited in both cell-free and cellular assays Binds to colchicine site; arrests cell cycle at G2/M phase; induces apoptosis
11b Most potent activity Most potent activity Information not specified in abstract Information not specified in abstract
Other derivatives Moderate to strong activities Moderate to strong activities Varies with structure Structure-activity relationships were discussed

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key experimental methodologies cited in the SAR studies.

  • In Vitro Antiproliferative Assay

    • Purpose: To evaluate the cytotoxicity of synthesized quinoxaline derivatives against various cancer cell lines.
    • Typical Cell Lines: HT-29 (human colon cancer) and Hela (cervical cancer) [1].
    • Procedure: Cells are cultured and exposed to a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using standard assays like MTT or SRB, which quantify the metabolic activity of living cells. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀) values [1].
  • Tubulin Polymerization Assay

    • Purpose: To confirm that the antitumor mechanism of action is through the inhibition of tubulin polymerization.
    • Cell-Free Assay: Purified tubulin is incubated with the test compound, and the rate of microtubule formation is measured turbidimetrically (by light scattering) over time. Inhibitors will slow down or reduce the extent of polymerization [1].
    • Cellular Assay: The effect on the cellular microtubule network is visualized and quantified within treated cancer cells, typically using immunofluorescence microscopy with antibodies against tubulin [1].
  • Cell Cycle Analysis

    • Purpose: To determine the phase of the cell cycle in which the compound induces arrest.
    • Procedure: Treated cells are stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed using flow cytometry. A population of cells accumulating in the G2/M phase indicates that the compound is disrupting mitosis, a common effect of tubulin-targeting agents [1].
  • Apoptosis Assay

    • Purpose: To assess the ability of the compound to induce programmed cell death.
    • Procedure: Treated cells are stained with fluorescently labeled annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and PI (which stains dead cells). The percentage of cells in early and late apoptosis is quantified using flow cytometry [1].
  • Molecular Docking

    • Purpose: To predict the binding mode and affinity of the lead compound to its molecular target.
    • Procedure: The 3D structure of the lead compound (e.g., 11a) is computationally docked into the crystal structure of the colchicine binding site on tubulin. The resulting model analyzes interactions such as hydrogen bonding, hydrophobic contacts, and van der Waals forces to explain the compound's activity and guide further structural optimization [1].

Research Workflow for Quinoxaline SAR Studies

The following diagram illustrates the typical iterative workflow in a structure-activity relationship study for quinoxaline derivatives, integrating the experimental protocols described above.

cluster_B Mechanism of Action Investigation Start Lead Identification & Synthesis A In Vitro Antiproliferative Screening Start->A Novel compounds B Mechanism of Action Investigation A->B Most potent candidates (e.g., 11a, 11b) C Computational Analysis & SAR Insights B->C Experimental data B1 Tubulin Polymerization Assay B->B1 D Lead Optimization & Iteration C->D Design hypotheses D->Start New derivatives B2 Cell Cycle Analysis B3 Apoptosis Assay

Key Research Implications

  • Overcoming Drug Resistance: The primary therapeutic promise of these quinoxaline-based CBSIs lies in their ability to potentially overcome multidrug resistance that limits the use of taxanes and vinca alkaloids in clinical practice [1].
  • Informed Compound Design: The SAR discussions provide medicinal chemists with critical insights. Understanding which structural features enhance or diminish activity allows for the rational design of more potent and selective derivatives in subsequent research cycles [1] [2].
  • A Promising Candidate: Compound 11a emerges as a particularly strong candidate for further development, demonstrating a comprehensive profile of potent antiproliferative activity, a confirmed mechanism of action at the tubulin level, and the desired downstream cellular effects (cell cycle arrest and apoptosis) [1].

References

Quantitative Data Summary of Key Quinoxaline 1,4-Dioxides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name / Code Key Structural Features Hypoxic Cytotoxicity Ratio (HCR) / Selectivity Notes Antiproliferative Activity (IC₅₀) Primary Mechanisms & Key Findings

| DCQ (2-benzoyl-3-phenyl-6,7-dichloro-QdNO) | 6,7-dichloro substitution [1] | HCR (MCF-7): 3.4 [2] | Low micromolar range (e.g., 3-5 μM in breast cancer cells) [2] | • DNA damage (↑γ-H2AX) • ROS generation • HIF-1α downregulation • Anti-metastatic in vivo [2] | | Lead Sulfonamides (e.g., 7a, 7e, 8g) | Sulfonamide group, Carbonitrile fragment [3] | Similar hypoxic activity & selectivity to Tirapazamine (TPZ) in MCF-7 cells [3] | Low micromolar concentrations [3] | Carbonic Anhydrase (CA) inhibition, particularly CA IX [3] | | 3-Trifluoromethyl QdNO (7h) | Trifluoromethyl group [3] | Information not specified in search results | 1.3–2.1 μM (Superior/competitive to doxorubicin & etoposide) [3] | Carbonic Anhydrase (CA) inhibition [3] | | Compound 10a (from 2006 study) | Fused quinoxaline di-N-oxide [4] | HCR >111 (Highly selective) [4] | 0.9 μg/mL (EAC cell line) [4] | Bioreductive activation in hypoxic cells [4] | | Tirapazamine (TPZ) (Reference Compound) | Lead hypoxia-activated prodrug [2] | Benchmark for selectivity | Moderate activity against breast cancer [2] | Bioreductive activation to toxic radical [2] |

Detailed Experimental Protocols

To validate the hypoxic selectivity and mechanisms of these compounds, researchers typically employ a suite of standardized assays.

1. In Vitro Cytotoxicity and Hypoxic Selectivity Assays

  • Objective: To determine the cell-killing potency (IC₅₀) of a compound under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, and calculate its Hypoxic Cytotoxicity Ratio (HCR).
  • Core Protocol:
    • Cell Lines: Use relevant cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-231 breast cancer) [2].
    • Oxygen Control: Culture cells under normoxia (~21% O₂) and hypoxia (1% O₂) using specialized chambers [2].
    • Viability Assay: Treat cells with a dose range of the test compound for a set duration (e.g., 24-48 hours). Measure cell viability using colorimetric assays like MTT [2].
    • Data Analysis: Calculate IC₅₀ values for both conditions. The HCR is calculated as: HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR >1 indicates hypoxia selectivity [2].
  • Advanced Assay: Clonogenic Survival Assay: Confirms long-term cell reproductive death after drug treatment, further validating hypoxia-specific toxicity [2].

2. Mechanism of Action Studies

  • Detection of Apoptosis:
    • Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify early and late apoptotic cells after drug treatment [2].
  • Detection of DNA Damage:
    • Perform western blotting to detect increased levels of phosphorylated histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks [2].
  • Measurement of Reactive Oxygen Species (ROS):
    • Incubate treated cells with fluorescent dyes (e.g., DCFH-DA) and measure fluorescence intensity via flow cytometry or fluorescence microscopy. Use antioxidant controls to confirm the role of ROS [2].
  • Analysis of HIF-1α Pathway Inhibition:
    • Use western blotting to measure HIF-1α protein levels in cells exposed to the drug under hypoxia. This can reveal if the compound degrades HIF-1α via proteasomal pathways (inhibited by MG-132) or affects its translation [2].
    • Assess downstream effects by measuring secreted Vascular Endothelial Growth Factor (VEGF) using an ELISA kit [2].

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which DCQ targets the HIF-1α pathway and induces cancer cell death, integrating key findings from the research [2].

G cluster_hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Accumulation VEGF VEGF Secretion & Angiogenesis HIF1A->VEGF Metastasis Tumor Metastasis HIF1A->Metastasis DCQ DCQ Entry & Bioreduction DCQ->HIF1A Inhibits ROS ROS Generation DCQ->ROS ROS->HIF1A Promotes Degradation DNA_Damage DNA Damage (γ-H2AX ↑) ROS->DNA_Damage p53 p53 Activation (MCF-7 cells) DNA_Damage->p53 In MCF-7 Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis p53->Apoptosis Invis

Diagram Title: DCQ Mechanism in Hypoxic Breast Cancer Cells

This diagram synthesizes data showing that DCQ has a dual mechanism: it directly inhibits HIF-1α and also generates ROS, which leads to DNA damage and apoptosis. The ROS also contributes to HIF-1α downregulation. In p53-wildtype cells like MCF-7, DNA damage also triggers a p53-mediated apoptotic pathway [2].

Interpretation Guide for Researchers

  • HCR is Key: The Hypoxic Cytotoxicity Ratio (HCR) is the most direct metric for validating hypoxia selectivity. An HCR significantly greater than 1 (e.g., DCQ's HCR of 3.4) confirms the compound is preferentially activated under low oxygen [2].
  • Mechanism Matters: Beyond simple toxicity, the most promising agents like DCQ and the sulfonamide derivatives also disrupt critical hypoxia-adaptive pathways, such as HIF-1α signaling and carbonic anhydrase IX activity, providing a multi-targeted attack on the tumor [3] [2].
  • Structure-Activity Relationship (SAR): Potency and selectivity are highly dependent on substituents. For instance, 6,7-dichloro and 2-carbonitrile fragments are associated with increased potency, while the introduction of a sulfonamide group can confer valuable secondary activity like CA inhibition [1] [3].

References

Quinoxidine in vitro vs in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quinoxidine Profile and Available Data

The table below summarizes the key information available for this compound, which is a known antibacterial agent.

Aspect Available Data on this compound
Drug Class Quinoxaline 1,4-dioxide derivative; broad-spectrum antibacterial agent [1].
Clinical Use Used in clinical practice (particularly in some regions) since the 1970s [1].

| In Vivo Toxicity (Animal Studies) | Target Organ: Adrenals (cortical layer). Reversibility: Pathological signs were reversible in most animals after discontinuation, indicating lower toxicity compared to analog "dioxidine" [2]. | | In Vitro & IVIVC Data | No specific quantitative dissolution, permeability, or IVIVC data was found in the search results. |

Framework for IVIVC Comparison Guide

For researchers, developing a meaningful IVIVC for a drug like this compound involves a structured process. The following workflow and detailed explanations outline the key steps.

start Start: IVIVC Development step1 Formulate different release rates (e.g., slow, medium, fast) start->step1 step2 Conduct In Vitro Dissolution Testing step1->step2 step3 Perform In Vivo Bioavailability Studies step2->step3 step4 Calculate In Vivo Absorption Profile (using deconvolution) step3->step4 step5 Correlate In Vitro Dissolution vs. In Vivo Absorption step4->step5 step6 Evaluate Predictability & Validate Model step5->step6 end Surrogate Model for Biowaivers & Quality Control step6->end

Experimental Design and Protocol

The foundation of a robust IVIVC is testing formulations with different release rates [3] [4].

  • Formulation Development: Create at least three formulations (e.g., slow, medium, fast release) of this compound. This is crucial to establish a correlation across a meaningful range.
  • In Vitro Dissolution Testing:
    • Objective: To assess the drug release rate under various controlled conditions.
    • Methodology: Use USP apparatus (e.g., paddle or basket). [5] The dissolution media (pH, surfactants) and methodology should be discriminative enough to reflect changes in formulation. The entire dissolution profile (amount dissolved at multiple time points) is the key output [3] [5].
  • In Vivo Bioavailability Studies:
    • Objective: To characterize the plasma concentration-time profile in a suitable animal model or humans.
    • Methodology: A cross-over study design administering the different this compound formulations and an oral solution (or intravenous reference). Frequent blood sampling is required to define the concentration-time curve accurately. Key parameters extracted are AUC (area under the curve, extent of absorption) and Cmax (maximum concentration) [4].
Data Analysis and Correlation Modeling

This phase links the in vitro and in vivo data.

  • Deconvolution: This model-independent mathematical process is used to determine the in vivo drug absorption or dissolution time course from the plasma concentration data [3] [4].
  • Establishing Correlation Levels: The relationship between in vitro dissolution and in vivo absorption is categorized into levels. The diagram below illustrates the hierarchy and logic for selecting the appropriate level of correlation.

cluster_1 Point-to-point relationship between the entire in vitro dissolution and in vivo input profiles cluster_2 Statistical moment analysis (e.g., Mean Dissolution Time) Does not reflect the complete plasma profile cluster_3 Single-point relationship (e.g., t₉₀% vs. Cmax) Useful for early formulation screening LevelA Level A Correlation (Gold Standard) LevelB Level B Correlation LevelA->LevelB LevelC Level C Correlation LevelB->LevelC LevelMultiC Multiple Level C Correlation LevelC->LevelMultiC LevelD Level D Correlation (Not for regulatory use) LevelMultiC->LevelD

  • Model-Dependent Fitting: The dissolution profiles can also be fitted to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism [5].
Application and Validation

A validated IVIVC model can be used as a surrogate for in vivo studies.

  • Predictability Evaluation: The model's internal predictability is tested by seeing how well it predicts the in vivo performance of the formulations used to build it. For a robust model, the prediction error for Cmax and AUC should generally be less than 10% [4].
  • Regulatory Applications: A validated Level A IVIVC can support biowaivers for certain post-approval changes (e.g., in formulation, manufacturing site, or process) without requiring new clinical bioequivalence studies [3].

Considerations for this compound and Future Research

  • Leverage Existing Toxicity Data: The in vivo animal toxicity data [2] could be a starting point for a pharmacodynamic (PD) correlation if an in vitro model for adrenal cortical toxicity were developed.
  • Focus on Solubility and Permeability: As a Quinoxaline 1,4-dioxide derivative, this compound's solubility and permeability are key. These properties determine its Biopharmaceutics Classification System (BCS) category, which guides IVIVC expectations [4].
  • Address Potential Limitations: The quinoxaline 1,4-dioxide class has noted challenges like low solubility and potential mutagenicity [1]. An IVIVC model must use a discriminative dissolution method capable of detecting changes in performance that could relate to such safety or efficacy issues.

References

Quinoxidine mechanism comparison other antibacterial agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Experimental Data Comparison

Feature Quinoxaline 1,4-di-N-oxides (QdNOs) 6-Gingerol (Natural Product) Common Classical Antibiotics
Primary Mechanism Metabolic activation generates free radical intermediates, inducing oxidative DNA damage and triggering the SOS response [1]. Disruption of bacterial cell membrane and efflux pumps; inhibits quorum sensing and biofilm formation [2]. Varies by class: e.g., β-lactams inhibit cell wall synthesis; fluoroquinolones directly inhibit DNA gyrase.
Cellular Response Upregulation of SOS response genes (e.g., recA, lexA) and oxidative stress pathways [1]. Downregulation of quorum-sensing (QS) genes and reduction in virulence factor production [2]. -

| Key Experimental Findings | - Transcriptomics/Proteomics: Induced SOS and oxidative stress pathways [1].

  • EPR Spectroscopy: Identified carbon-centered and aryl-type free radicals [1].
  • MIC: 4-8 μg/mL against M. tuberculosis H37Rv [3]. | - MIC & Sub-MIC assays: Reduced biofilm and virulence factors at concentrations below MIC [2].
  • Molecular Docking/Dynamics: Showed stable binding to QS receptor targets [2]. | - | | Therapeutic Consideration | - | Considered as an anti-virulence agent to be combined with traditional antibiotics [2]. | Often classified under WHO "Watch" and "Access" groups, with concerns about rising resistance [4]. |

Detailed Experimental Protocols

  • For Quinoxaline 1,4-di-N-oxides (QdNOs) The systematic assessment of QdNOs' mechanism involved several advanced techniques [1]:

    • Transcriptomic & Proteomic Profiling: E. coli was exposed to sub-MIC and MIC levels of drugs like Cyadox (CYA) and Olaquindox (OLA) under anaerobic conditions. Genome-wide microarray analysis (e.g., Affymetrix E. coli Genome 2.0 arrays) and two-dimensional gel electrophoresis (2-DE) with MALDI-TOF MS/MS were used to identify differentially expressed genes and proteins.
    • Free Radical Detection: Electron Paramagnetic Resonance (EPR) spectroscopy with spin traps like DMPO and PBN was employed to directly detect and identify unstable free radical intermediates (carbon-centered and aryl-type radicals) generated during the metabolic activation of QdNOs.
    • Enzyme Identification: The role of specific bacterial enzymes, such as xanthine oxidase, in activating QdNOs was investigated using enzyme inhibitors (e.g., oxypurinol, 4-methylpyrazole) in combination with MIC tests and EPR.
    • DNA Damage Assessment: The link between radical generation and DNA damage was confirmed by demonstrating that free radical scavengers (e.g., tiron, β-mercaptoethanol) could attenuate both the antibacterial action of QdNOs and the associated DNA damage.
  • For 6-Gingerol The anti-virulence properties were characterized through a combination of in vitro, in silico, and in vivo methods [2]:

    • Anti-virulence Assays: Biofilm formation and production of other virulence factors were quantified in pathogens like S. aureus and P. aeruginosa at concentrations below the MIC.
    • Membrane & Efflux Disruption: The effect on cell membrane integrity and efflux pump activity was evaluated using specific fluorescence-based assays.
    • Quorum Sensing Interference: Gene expression analysis (qRT-PCR) showed downregulation of key QS genes. Molecular docking and dynamics simulations (e.g., 100 ns MD simulations) further confirmed the binding and stable interaction of 6-gingerol with QS receptor proteins.

Research Workflow and Mechanism Visualization

The following diagram synthesizes the core antibacterial mechanism of Quinoxaline 1,4-di-N-oxides (QdNOs) based on the described research.

G QdNO_Admin QdNO Administration BacterialEnzyme Bacterial Reductase (e.g., Xanthine Oxidase) QdNO_Admin->BacterialEnzyme Metabolic Activation FreeRadical Unstable Free Radical Intermediates BacterialEnzyme->FreeRadical OxidativeStress Oxidative Stress & DNA Damage FreeRadical->OxidativeStress Induces SOSResponse SOS Response (recA, lexA Upregulation) OxidativeStress->SOSResponse Triggers CellDeath Bacterial Cell Death SOSResponse->CellDeath Leads to

Diagram: QdNO Antibacterial Mechanism

Research Implications and Future Directions

The unique mechanism of QdNOs offers specific advantages and considerations for drug development [1]. Their activity against drug-resistant strains like M. tuberculosis is particularly promising [5] [3]. Future work should focus on:

  • Combination Therapies: Exploring synergies between QdNOs or anti-virulence agents like 6-gingerol with traditional "Watch" and "Access" antibiotics to combat resistance and enhance efficacy [2] [4].
  • Resistance Monitoring: Vigilantly monitoring for potential bacterial resistance mechanisms against these novel strategies.
  • Structural Optimization: Further refining the quinoxaline core and sugar conjugates to improve potency and reduce any potential toxicity [5].

References

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Quinoxidine

Dates

Last modified: 08-15-2023

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